2-[3-(Chlorosulfonyl)phenyl]acetic acid
Description
BenchChem offers high-quality 2-[3-(Chlorosulfonyl)phenyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Chlorosulfonyl)phenyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chlorosulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDTZBTZXLNXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid: A Regioselective Protocol
Executive Summary
This technical guide details the regioselective synthesis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid (CAS: 101309-86-2), a critical scaffold in the development of sulfonamide-based enzyme inhibitors and thromboxane receptor antagonists.[1]
Unlike the para-isomer, which can be accessed via direct electrophilic chlorosulfonation of phenylacetic acid, the meta-isomer (3-position) requires an indirect approach to overcome the ortho/para directing effects of the acetic acid side chain. This protocol utilizes a Sandmeyer-type chlorosulfonylation (Meerwein Reaction) starting from 2-(3-aminophenyl)acetic acid.[1] This method ensures >98% regiochemical fidelity, avoiding the difficult separation of isomers inherent in direct sulfonation attempts.
Strategic Analysis: Route Selection
The Regioselectivity Challenge
Direct treatment of phenylacetic acid with chlorosulfonic acid (
-
Direct Sulfonation: Yields ~80% para / ~20% ortho / <1% meta.[1]
-
Diazonium Displacement (Selected Route): Yields >99% meta (determined by starting material purity).
Mechanistic Pathway
The chosen route proceeds via the formation of an arenediazonium salt, followed by a copper-catalyzed radical decomposition in the presence of sulfur dioxide.
-
Diazotization: 3-aminophenylacetic acid is converted to the diazonium chloride using sodium nitrite in hydrochloric acid.[1]
-
Radical Capture: The diazonium species is reduced by Cu(I) to an aryl radical.
-
Sulfonylation: The aryl radical reacts with
to form an arylsulfonyl radical, which abstracts a chlorine atom (from or ) to generate the sulfonyl chloride.
Figure 1: Mechanistic pathway of the Meerwein chlorosulfonylation ensuring meta-regioselectivity.
Materials & Equipment
Reagents Table
| Reagent | CAS | Purity | Role | Hazards |
| 2-(3-Aminophenyl)acetic acid | 1664-39-7 | >98% | Precursor | Irritant |
| Sodium Nitrite ( | 7632-00-0 | ACS Reagent | Diazotizing Agent | Oxidizer, Toxic |
| Sulfur Dioxide ( | 7446-09-5 | Anhydrous | Reactant | Toxic Gas, Corrosive |
| Copper(II) Chloride ( | 7447-39-4 | 99% | Catalyst | Corrosive, Toxic |
| Glacial Acetic Acid | 64-19-7 | >99.7% | Solvent | Flammable, Corrosive |
| Hydrochloric Acid (Conc.) | 7647-01-0 | 37% | Acid Source | Corrosive, Fuming |
Equipment Requirements
-
Reactor: 3-neck round-bottom flask (borosilicate) with mechanical stirring (overhead stirrer preferred to handle slurry).[1]
-
Temperature Control: Ice/Salt bath (-10°C to 0°C).[1]
-
Gas Handling: Gas dispersion tube (fritted glass) for
saturation. -
Venting: Reaction generates
and excess . Must be performed in a high-efficiency fume hood with a caustic scrubber trap.[1]
Experimental Protocol
Phase 1: Preparation of the Saturated Solution
Timing: Prepare immediately before diazotization.
-
Charge Glacial Acetic Acid (10.0 vol) into Reactor A.
-
Cool to < 10°C.
-
Bubble Sulfur Dioxide gas through the acetic acid using a dispersion tube until the solution is saturated (approx. 30% weight increase).
-
Add Copper(II) Chloride (0.25 eq) dissolved in a minimum amount of water/HCl.
-
Critical Checkpoint: The solution should appear green/blue. Keep cold (0-5°C).
Phase 2: Diazotization of Precursor[1]
-
In Reactor B, suspend 2-(3-aminophenyl)acetic acid (1.0 eq) in Conc. HCl (5.0 eq) and Water (3.0 vol) .
-
Cool the suspension to -5°C to 0°C.
-
Add a solution of Sodium Nitrite (1.1 eq) in water dropwise, maintaining internal temperature < 5°C.
-
Note: The amine will dissolve as it converts to the diazonium salt.
-
-
Stir for 20 minutes post-addition.
-
Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrite).[1]
Phase 3: The Meerwein Reaction (Chlorosulfonylation)
-
Transfer the cold diazonium solution (from Phase 2) portion-wise into the
mixture (Reactor A) over 30 minutes.-
Observation: Vigorous evolution of nitrogen gas (
) will occur. Foaming is expected; ensure sufficient headspace.[1]
-
-
Maintain temperature < 10°C during addition.
-
Once addition is complete, allow the mixture to warm to room temperature (20-25°C) naturally.
-
Stir for 2-3 hours until
evolution ceases.
Phase 4: Isolation & Purification[1][7]
-
Pour the reaction mixture onto Crushed Ice (20 vol) with vigorous stirring.
-
The product, 2-[3-(Chlorosulfonyl)phenyl]acetic acid , will precipitate as a solid or oil.[1]
-
Extraction: If oil forms, extract with Dichloromethane (DCM) (3 x 5 vol).
-
Washing: Wash organic layer with cold water (2 x) and Brine (1 x).
-
Caution: Do not use alkaline washes (NaHCO3), as this will hydrolyze the sulfonyl chloride to the sulfonic acid.
-
-
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo at < 35°C. -
Crystallization: Recrystallize from Hexane/Toluene if necessary.
Figure 2: Operational workflow for the batch synthesis process.
Analytical Validation & Quality Control
The product is unstable toward moisture. Analysis should be performed rapidly using dry solvents.[1]
| Method | Parameter | Acceptance Criteria |
| HPLC | C18 Column, ACN/H2O (0.1% TFA) | Purity > 97% (Area %) |
| 1H-NMR | 400 MHz, | |
| Visual | Appearance | Off-white to pale yellow solid |
| Derivatization | Reaction with Morpholine | Formation of stable sulfonamide for confirmation |
Note on Stability: The sulfonyl chloride moiety is highly reactive.[2] If long-term storage is required, convert immediately to the corresponding sulfonamide or ester, or store under Argon at -20°C.[1]
Safety & Hazard Mitigation
-
Sulfur Dioxide (
): Severe respiratory irritant. Use a caustic scrubber (NaOH solution) connected to the reaction vessel vent to neutralize excess gas. -
Diazonium Salts: Potentially explosive if allowed to dry.[1] Keep in solution and process immediately.
-
Sulfonyl Chlorides: Corrosive and lachrymatory. Reacts violently with water to release HCl gas.[1] Wear full PPE including face shield and chemically resistant gloves (Nitrile/Neoprene).
References
-
Meerwein, H., et al. (1957). "Über die Herstellung aromatischer Sulfonsäurechloride aus Aminen." Chemische Berichte, 90(6), 841–852.
-
Baxendale, I. R., et al. (2010). "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor." Organic & Biomolecular Chemistry, 8, 5324-5332.[1]
-
European Patent Office. (2000). "Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides."[3] EP0983982A1.[1]
-
Fisher Scientific. (2021). "Safety Data Sheet: 3-(Chlorosulfonyl)benzoic acid" (Analogous handling data).
Sources
2-[3-(Chlorosulfonyl)phenyl]acetic acid CAS number and supplier
Executive Summary
2-[3-(Chlorosulfonyl)phenyl]acetic acid (CAS: 1314911-30-2 ) is a bifunctional aromatic building block characterized by the presence of a reactive sulfonyl chloride group at the meta position relative to an acetic acid moiety.[1][2] Unlike its para-substituted isomer—which is readily accessible via direct electrophilic aromatic substitution—the meta-isomer requires specific synthetic engineering, typically via diazonium chemistry. This compound serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD), enabling the parallel synthesis of sulfonamide libraries while retaining a carboxylic acid handle for further diversification or solubility enhancement.
Chemical Identity & Physicochemical Profile[3][4][5][6]
| Property | Data |
| IUPAC Name | 2-[3-(Chlorosulfonyl)phenyl]acetic acid |
| Common Synonyms | 3-(Chlorosulfonyl)phenylacetic acid; m-(Chlorosulfonyl)phenylacetic acid |
| CAS Number | 1314911-30-2 |
| Molecular Formula | |
| Molecular Weight | 234.66 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water |
| Stability | Moisture sensitive (hygroscopic); store under inert gas at 2–8°C |
Critical Note on Isomerism: Researchers must distinguish this compound from its para-isomer, 2-[4-(Chlorosulfonyl)phenyl]acetic acid (CAS 22958-99-2 ). The para-isomer is the major product of direct chlorosulfonation of phenylacetic acid. The meta-isomer (CAS 1314911-30-2) cannot be synthesized by direct chlorosulfonation due to the ortho/para directing nature of the alkyl group.
Synthetic Methodology
Retrosynthetic Logic
The synthesis of the meta-isomer is governed by the directing effects of the substituents. The acetic acid group (
Protocol: Meerwein Sulfonation Route
This protocol describes the conversion of the aniline precursor to the sulfonyl chloride via a diazonium intermediate.
Reagents:
-
3-Aminophenylacetic acid (CAS 18698-97-0)
-
Sodium Nitrite (
) -
Hydrochloric Acid (
, conc.)[3][4][5] -
Sulfur Dioxide (
) or Sodium Bisulfite/Thionyl Chloride source -
Copper(II) Chloride (
) catalyst[6] -
Glacial Acetic Acid[3]
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 3-aminophenylacetic acid in concentrated
and glacial acetic acid. Cool to -5°C. -
Add aqueous
dropwise, maintaining temperature < 0°C to prevent phenol formation. Stir for 30 min to generate the diazonium salt.
-
-
Sulfur Dioxide Saturation:
-
In a separate vessel, saturate glacial acetic acid with
gas (or generate in situ) and add (catalytic amount).
-
-
Meerwein Coupling:
-
Transfer the cold diazonium solution into the
mixture. -
Observation: Nitrogen gas evolution indicates the displacement of the diazo group by the chlorosulfonyl radical species.
-
-
Work-up:
-
Pour the reaction mixture into ice water. The product, 2-[3-(Chlorosulfonyl)phenyl]acetic acid, typically precipitates.
-
Extract with Dichloromethane (DCM), dry over
, and concentrate -
Purification: Recrystallization from toluene/hexanes is preferred over chromatography to avoid hydrolysis.
-
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathways. Direct chlorosulfonation yields the para-isomer, while the diazonium route is required for the specific meta-isomer target.
Applications in Drug Discovery
The compound serves as a versatile "linchpin" in Fragment-Based Drug Discovery (FBDD). Its dual functionality allows for orthogonal derivatization:
-
Sulfonamide Formation (Electrophile): The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides. This is often the first step to avoid competing reactions with the carboxylic acid.
-
Amide/Ester Coupling (Nucleophile/Electrophile): The carboxylic acid can be activated (e.g., HATU, EDC) to couple with amines or alcohols after the sulfonamide is established.
Derivatization Workflow
Figure 2: Sequential functionalization strategy. The sulfonyl chloride is derivatized first to prevent hydrolysis or polymerization.
Handling, Stability, and Safety
-
Hydrolysis Hazard: Sulfonyl chlorides are extremely sensitive to moisture. Exposure to atmospheric humidity converts the
group to the sulfonic acid ( ) and . -
Storage: Store in a sealed container under nitrogen or argon at 2–8°C.
-
QC Monitoring: Purity should be checked via
-NMR in (anhydrous). The appearance of a broad singlet at 10-12 ppm (sulfonic acid proton) indicates degradation. -
Safety: The compound is corrosive and a lachrymator. Handle in a fume hood.
Sourcing and Supply Chain
Due to the specialized synthesis required (diazotization vs. direct sulfonation), this compound is less common than its para-isomer.
Verified Suppliers:
-
AK Scientific: Catalog #9355CZ.
-
Specialty Synthesis Houses: Companies like Enamine or Combi-Blocks may offer this as a "make-on-demand" item if not in stock, often synthesizing it from the 3-aminophenylacetic acid precursor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54367989, 2-[3-(Chlorosulfonyl)phenyl]acetic acid. Retrieved from [Link]
-
Organic Syntheses (1981). Chlorosulfonation of Aromatic Compounds: General Procedures. (Contextual reference for Meerwein mechanism). Retrieved from [Link]
-
Accelachem. Product Detail: 1314911-30-2.[1][2][7] Retrieved from [Link]
Sources
- 1. 1258652-14-0|3-[4-(Chlorosulfonyl)phenyl]pentanoic acid|BLD Pharm [bldpharm.com]
- 2. 34586-44-2|3-Ethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. inventivapharma.com [inventivapharma.com]
- 5. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Sulphuric acid from copper sulphate and sulphur dioxide??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 87202-52-6|Ethyl 2-(4-(chlorosulfonyl)phenyl)acetate|BLD Pharm [bldpharm.com]
Spectroscopic data (NMR, IR, MS) for 2-[3-(Chlorosulfonyl)phenyl]acetic acid
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 2-[3-(Chlorosulfonyl)phenyl]acetic Acid
Executive Summary & Core Directive
This technical guide addresses the spectroscopic identification of 2-[3-(Chlorosulfonyl)phenyl]acetic acid (CAS: 24903-53-3, generic).[1] This molecule represents a "bifunctional" challenge in organic synthesis: it contains a moisture-sensitive sulfonyl chloride (
The Critical Challenge: Direct chlorosulfonation of phenylacetic acid predominantly yields the para-isomer (4-substituted). The meta-isomer (3-substituted) discussed here is typically a minor product or synthesized via alternative routes (e.g., diazonium chemistry).[1] Therefore, the primary analytical objective is not just characterization, but differentiation from the para-isomer.[2]
This guide provides a self-validating spectroscopic workflow (NMR, IR, MS) to confirm the meta-substitution pattern and assess functional group integrity.
Sample Preparation & Stability (The "Zero-Point")
Before spectral acquisition, the sample integrity must be guaranteed.[2] Sulfonyl chlorides hydrolyze to sulfonic acids (
Protocol 1: Anhydrous Sample Handling
-
Solvent Selection:
-
Recommended: Chloroform-
( ).[1] It is non-reactive and provides excellent solubility for the organic skeleton.[1] -
Forbidden: DMSO-
or Methanol-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[1] These nucleophilic solvents will react with the sulfonyl chloride, forming sulfonates or sulfonic acids within minutes. -
Alternative: Acetone-
(if solubility in is poor), provided it is strictly anhydrous (stored over 4Å molecular sieves).[1]
-
-
Preparation: Prepare the NMR tube in a glovebox or under a cone of dry nitrogen. Cap immediately.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the meta-isomer from the para-isomer.
H NMR Prediction & Analysis (400 MHz, )
The meta-substitution pattern breaks the symmetry of the aromatic ring, creating four distinct aromatic signals, unlike the symmetric AA'BB' pattern of the para-isomer.
Table 1:
| Position | Shift ( | Multiplicity | Structural Logic | |
| -COOH | 10.5 - 12.0 | Broad Singlet | - | Acidic proton.[1] Shift varies with concentration (dimerization).[1] |
| Ar-H2 | 7.95 - 8.05 | Singlet (t) | Diagnostic Peak. Located between the two substituents.[1] Strongly deshielded by ortho- | |
| Ar-H4 | 7.85 - 7.95 | Doublet (dt) | Ortho to | |
| Ar-H6 | 7.55 - 7.65 | Doublet (dt) | Ortho to alkyl group; Para to | |
| Ar-H5 | 7.45 - 7.55 | Triplet (t) | Meta to both groups.[1] Appears as a pseudo-triplet. | |
| -CH | 3.75 - 3.85 | Singlet | - | Benzylic methylene.[1] |
Differentiation Logic (Self-Validating Step):
-
If Meta: You observe a "Singlet-Doublet-Doublet-Triplet" pattern in the aromatic region (4 distinct signals).[1]
-
If Para: You observe two "roofing" doublets (AA'BB' system) integrating to 2H each.[1]
C NMR Framework
-
Carbonyl (
): ~176 ppm (Acid).[1] -
Aromatic Region: Six distinct signals due to lack of symmetry.[1] The C-3 (attached to
) and C-1 (attached to ) will be quaternary. -
Methylene (
): ~40-41 ppm.[1]
Infrared Spectroscopy (FT-IR)
IR is the rapid "Go/No-Go" test for functional group integrity.[1] It confirms the presence of the sulfonyl chloride before more expensive MS/NMR analysis.
Table 2: Key IR Absorptions (ATR/KBr)
| Wavenumber (cm | Vibration Mode | Assignment | Notes |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad, "hump" shape.[1][3] Overlaps C-H stretch.[1] |
| 1705 - 1725 | C=O[1] Stretch | Carboxylic Acid | Strong, sharp. If >1750, suspect anhydride formation.[2] |
| 1365 - 1380 | Sulfonyl Chloride (Asym) | Critical QC Peak. Disappears upon hydrolysis to sulfonic acid.[1] | |
| 1170 - 1190 | Sulfonyl Chloride (Sym) | Strong doublet often observed.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular fingerprint.[1] For sulfonyl chlorides, the isotope pattern is the primary validation tool.
Ionization Strategy
-
Recommended: ESI (Negative Mode) for the carboxylic acid, or EI (Electron Impact) for the volatile methyl ester derivative. Direct ESI-Positive is difficult for sulfonyl chlorides due to hydrolysis in the LC mobile phase.[1]
-
Direct Probe (EI): Best for observing the intact molecular ion of the sulfonyl chloride.
Fragmentation Pathway
The molecule (
-
Isotope Pattern: The molecular ion (
) will show a characteristic 3:1 ratio between 234 and 236 due to and .[1] -
Fragmentation:
Visualization of Workflows
Diagram 1: Structural Differentiation Logic (Meta vs. Para)
This decision tree guides the researcher through the NMR assignment process to confirm the isomer.
Caption: Logic flow for distinguishing the target meta-isomer from the common para-isomer byproduct using 1H NMR splitting patterns.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Visualizing the loss of the labile sulfonyl group.
Caption: Primary fragmentation pathways observed in Electron Impact (EI) MS for aromatic sulfonyl chlorides.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR/NMR interpretation of sulfonyl chlorides).
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2735819: 2-(4-chlorosulfonylphenyl)acetic acid.[1] Retrieved from [Link] (Source for Para-isomer comparison data and physical properties).[1]
-
Holzgrabe, U., Diehl, B., & Wawer, I. (1999).[2] NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH.[1] (Reference for impurity profiling and solvent effects on sulfonamides/sulfonyl chlorides).
Sources
The Chlorosulfonyl Functional Group: A Technical Guide to Reactivity, Stability, and SuFEx Utility
Executive Summary
The chlorosulfonyl group (
Part 1: Electronic & Structural Fundamentals
The reactivity of the chlorosulfonyl group is dictated by the high oxidation state of the sulfur atom (+6) and the polarization of the
The Electrophilic Center
The sulfur atom acts as a "hard" electrophile. The presence of two double-bonded oxygens pulls electron density away from the sulfur, while the chlorine atom serves as a labile leaving group (
-
Orbital Interactions: Nucleophilic attack occurs via the
antibonding orbital. -
Transition State: Unlike the planar intermediate of acyl chlorides, sulfonyl substitution typically proceeds via a concerted
-like mechanism involving a trigonal bipyramidal transition state, though discrete intermediates can form with strong nucleophilic catalysts (e.g., pyridine).
Reactivity Landscape
The chlorosulfonyl group sits at a divergence point. It can be:
-
Displaced by heteroatom nucleophiles (N, O, F) to form stable linkages.
-
Reduced to thiols or sulfinates.
-
Hydrolyzed to sulfonic acids (a decomposition pathway).
Figure 1: The divergent reactivity profile of the chlorosulfonyl functional group.[1][2][3]
Part 2: The Classical Nucleophilic Substitution ( )
The formation of sulfonamides is the most common application. However, direct reaction with amines often leads to sluggish kinetics or side reactions. The use of nucleophilic catalysts (Pyridine or DMAP) is not just a "buffer" choice; it alters the mechanism to lower activation energy.
Mechanism of Pyridine Catalysis
Pyridine acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive sulfonyl pyridinium salt. This intermediate is more electrophilic than the parent chloride due to the positive charge on the nitrogen, accelerating the attack by the amine substrate.
Figure 2: Catalytic cycle of pyridine-mediated sulfonylation.[3] The charged intermediate is the key kinetic driver.
Validated Protocol: High-Throughput Sulfonamide Synthesis
Context: This protocol is optimized for library generation, minimizing hydrolysis.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Pyridine (2.0 equiv) or TEA (1.5 equiv) + DMAP (0.1 equiv)
-
Solvent: DCM (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine in anhydrous DCM (0.2 M concentration) in a reaction vial.
-
Base Addition: Add Pyridine. Note: If the amine is an HCl salt, increase base to 3.0 equiv.
-
Cooling: Cool the mixture to 0°C. Causality: Sulfonyl chlorides are prone to exothermic decomposition; cooling controls the rate of the initial exothermic substitution.
-
Addition: Add Sulfonyl Chloride dropwise (or as a solution in DCM).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (Self-Check):
-
TLC/LCMS: Monitor for the disappearance of the chloride (often hydrolyzes on LCMS to acid) and appearance of the sulfonamide mass (
). -
Quench: Add 1M HCl to remove excess pyridine/amine.
-
Workup: Wash organic layer with brine, dry over
.
-
Part 3: The SuFEx Revolution (Chloride to Fluoride)
The most significant modern development in this field is the Sulfur-Fluoride Exchange (SuFEx) , popularized by K. Barry Sharpless [1]. Sulfonyl chlorides are the primary precursors to sulfonyl fluorides (
Why Convert Cl to F?
Sulfonyl fluorides possess unique stability ("sleeping beauty" reactivity). The
Protocol: Synthesis of Sulfonyl Fluorides (KHF2 Method)
Context: A robust method to convert unstable chlorides into stable fluorides for storage or biological screening.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 equiv) - Source of aqueous stable fluoride. -
Solvent: Acetonitrile/Water (1:1)
Methodology:
-
Dissolution: Dissolve sulfonyl chloride in Acetonitrile.
-
Activation: Add a solution of
in water. -
Agitation: Stir vigorously at RT for 2 hours.
-
Extraction: Dilute with EtOAc, wash with water.
-
Outcome: The resulting sulfonyl fluoride is often stable enough to be purified on silica gel (unlike the chloride).
Part 4: Stability & Hydrolysis Profile
Understanding the degradation of sulfonyl chlorides is critical for process safety and yield optimization.
Hydrolysis Kinetics
Hydrolysis follows pseudo-first-order kinetics in water, generating sulfonic acid and HCl.
-
pH Dependence: Hydrolysis is base-catalyzed. At high pH,
attacks directly. At neutral pH, water attacks (slower). -
Substituent Effect: Electron-withdrawing groups (e.g., p-Nitro) on an aryl ring accelerate hydrolysis by increasing the electrophilicity of the sulfur.
Data Table: Relative Hydrolysis Rates (Approximate half-lives in 50% aq. Acetone at 25°C)
| Substrate ( | Electronic Effect | |
| p-Methoxybenzenesulfonyl chloride | Electron Donating (Stabilizing) | ~60 min |
| Benzenesulfonyl chloride | Neutral | ~15 min |
| p-Nitrobenzenesulfonyl chloride | Electron Withdrawing (Destabilizing) | ~2 min |
| Methanesulfonyl chloride | Alkyl (No resonance stabilization) | < 5 min |
Key Insight: Always handle electron-deficient sulfonyl chlorides in strictly anhydrous conditions.
Part 5: Reductive Pathways (Synthesis of Thiols)
While oxidation of thiols to sulfonyl chlorides is common, the reverse reaction—reduction of sulfonyl chlorides to thiols—is a powerful tool for generating thiophenols from sulfonic acid derivatives.
Reagents: Triphenylphosphine (
-
Attack of
on Chlorine (Halophilic attack) or Oxygen (Oxophilic). -
Deoxygenation cycles eventually yield the thiol (
).
References
-
Sharpless, K. B., et al. (2014).[11][12] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][12]
-
Rogne, O. (1971). "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry. [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurjchem.com [eurjchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
Safety and Handling Precautions for Aryl Sulfonyl Chlorides
Content Type: Technical Safety Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction: The "Silent" Hazard of Delayed Hydrolysis
Aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) are ubiquitous electrophiles in medicinal chemistry, primarily used for sulfonamide synthesis and alcohol activation (tosylation). While their corrosive nature is well-documented, their most insidious hazard is delayed hydrolysis .
Unlike acyl chlorides (e.g., acetyl chloride), which fume and react instantly with moisture, aryl sulfonyl chlorides are often hydrophobic and immiscible with water. When added to aqueous waste streams or quench tanks, they may sink to the bottom, forming a dense, unreacted layer. As the interface slowly hydrolyzes, it generates heat and acid. This eventually disrupts the phase boundary, leading to a sudden, auto-accelerating emulsification and massive release of HCl gas and steam. This phenomenon has caused numerous laboratory explosions and vessel ruptures.
This guide moves beyond basic SDS summaries to provide a mechanistic, field-proven framework for handling these reagents safely.
Critical Hazard Profile
Chemical & Physical Hazards
The stability of aryl sulfonyl chlorides is governed by their susceptibility to nucleophilic attack and thermal decomposition.
| Parameter | Hazard Description | Mechanism of Action |
| Hydrolysis | Violent decomposition with water. | |
| Thermal Stability | Decomposition upon heating (often >100°C). | Releases |
| Phase Behavior | Immiscibility with water.[2] | Creates "sleeping" hazards in quench tanks (delayed exotherms). |
| Corrosivity | Severe tissue destruction.[3] | Lipophilic nature allows deep tissue penetration before hydrolysis releases acid. |
Toxicology & Health Effects
-
Inhalation: Laryngeal spasms, pulmonary edema (often delayed 24-48 hours).
-
Skin/Eye: Full-thickness burns; potential for permanent corneal opacification.
-
Sensitization: Strong sensitizers; repeated exposure can lead to anaphylactic reactions to sulfonamide drugs.
Engineering Controls & Personal Protective Equipment (PPE)[4]
Glove Selection Logic
Standard thin nitrile gloves (4 mil) provide only incidental protection against aryl sulfonyl chlorides. The lipophilic nature of these compounds facilitates rapid permeation.
-
Routine Handling: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).
-
Protocol: Change outer gloves immediately upon splash; change both pairs every 60 minutes.
-
-
Spill Cleanup / Bulk Transfer: Use Laminate Film (e.g., Silver Shield/4H) or heavy-gauge Viton gloves. These provide breakthrough times >4 hours.
Ventilation Requirements[5]
-
All operations, including weighing, must occur within a certified chemical fume hood operating at face velocities between 80–100 fpm .
-
Do not use recirculating ductless hoods unless the filter media is specifically rated for acid gases and organic vapors and has a breakthrough monitoring system.
Operational Protocol: Safe Quenching Workflow
The quenching step is the most frequent point of failure. Never add water directly to neat aryl sulfonyl chlorides. The induction period can lull the operator into a false sense of security, followed by a violent eruption.
The "Dilute-Then-Destroy" Method
This protocol relies on homogeneous quenching to prevent phase-separation hazards.
Figure 1: The "Soft Quench" workflow prevents the accumulation of unreacted material by using an alcohol intermediate to form a sulfonate ester before final hydrolysis.
Step-by-Step Methodology
-
Dilution: Ensure the reaction mixture is fully dissolved in a non-reactive solvent (e.g., Toluene, DCM, or EtOAc). Never quench a neat sludge.
-
Cooling: Cool the vessel to 0°C or -10°C using an ice/salt bath.
-
Primary Quench (Alcoholysis): Slowly add Isopropanol (IPA).
-
Why? IPA reacts with the sulfonyl chloride to form the isopropyl ester. This reaction is exothermic but generally smoother and less violent than direct hydrolysis. It also maintains a single phase (if using compatible solvents), preventing the "sleeping hazard."
-
-
Secondary Quench (Hydrolysis): Once the exotherm from IPA addition subsides, add water or ice slowly.
-
Neutralization: The solution will be highly acidic (HCl generation). Slowly add saturated Sodium Bicarbonate (
) or 1M NaOH.-
Warning:
releases gas. Account for foaming volume (leave >40% headspace).
-
Hazard Mechanics: The Delayed Hydrolysis Trap
Understanding the physical chemistry of the failure mode is essential for risk assessment.
Figure 2: The cycle of delayed hydrolysis. The critical control point is preventing the initial phase separation by using a co-solvent (e.g., Acetone, THF, or IPA) during quenching.
Storage and Stability
-
Moisture Sensitivity: Store in tightly sealed containers, preferably under an inert atmosphere (Nitrogen/Argon). Wrap caps with Parafilm or electrical tape to retard moisture ingress.
-
Secondary Containment: Store in polyethylene secondary containers. Avoid metal shelves without liners, as fugitive HCl vapors will corrode steel rapidly.
-
Pressure Relief: Do not store old bottles for extended periods (>1 year) without inspection. Hydrolysis by trapped moisture can pressurize bottles, causing caps to pop upon handling.
Emergency Response
| Scenario | Immediate Action | Contraindications |
| Skin Contact | Drench with water for 15 mins.[2][3][4][5] Use safety shower. Remove contaminated clothing under the shower.[6] | Do not use neutralizing creams (burn hazard from heat of neutralization). |
| Eye Contact | Irrigate for 30 minutes . Hold eyelids open. Immediate ophthalmology consult.[7][8] | Do not stop irrigating during transport if possible. |
| Spill (Liquid) | Cover with dry sand or Vermiculite. Scoop into a container. | DO NOT use water or combustible materials (sawdust).[2][9] |
| Spill (Solid) | Sweep gently to avoid dust. Place in dry container. | Do not generate dust.[2][3][5][7][9][10] Wear N95 or P100 respirator. |
References
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from [Link]
-
Org. Process Res. Dev. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society. Retrieved from [Link]
-
University of California, San Diego (UCSD). (n.d.). Standard Operating Procedure: Acyl and Sulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
Technical Guide: Advanced Synthesis of Phenylacetic Acid Derivatives
Executive Summary
Phenylacetic acid (PAA) and its derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and as critical intermediates for beta-lactam antibiotics (Penicillin G). While classical nitrile hydrolysis remains a textbook standard, modern drug development demands methods with higher atom economy, lower environmental impact (E-factor), and transition-metal catalyzed precision.
This guide synthesizes the three dominant methodologies—Classical Hydrolysis, Palladium-Catalyzed Carbonylation, and Direct C-H Activation—providing optimized protocols and mechanistic insights for the bench scientist.
The Industrial Standard: Palladium-Catalyzed Carbonylation
In contemporary process chemistry, the carbonylation of benzyl halides is preferred over nitrile hydrolysis due to the avoidance of cyanide toxicity and superior scalability. This method utilizes Palladium (Pd) catalysis to insert carbon monoxide (CO) directly into the benzylic C-X bond.[1]
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) redox cycle. The critical step is the oxidative addition of the benzyl halide to the Pd(0) species. Unlike aryl halides, benzyl halides are prone to forming η³-benzyl palladium complexes, which can lead to isomerization byproducts if the phosphine ligand cone angle is not optimized.
Key Optimization Parameter: The choice of base is critical. Weak bases (e.g., NaOAc) often fail to drive the equilibrium; stronger bases (e.g., NaOH, K2CO3) in a biphasic system with a Phase Transfer Catalyst (PTC) are recommended to neutralize the generated acid without poisoning the catalyst.
Visualization: Catalytic Cycle
The following diagram illustrates the mechanism, highlighting the critical CO insertion step which determines chemoselectivity.
Figure 1: Pd(0)-catalyzed carbonylation cycle showing oxidative addition, CO insertion, and nucleophilic attack by alcohol/base.
Experimental Protocol: Biphasic Carbonylation
Reference Grounding: Adapted from Kohlpaintner et al. (1997) and recent industrial patents [1, 2].
Reagents:
-
Benzyl Chloride derivative (10 mmol)
-
PdCl2(PPh3)2 (0.5 mol%)
-
CO (Atmospheric pressure or slight overpressure)[2]
-
Solvent: Toluene/Water (1:1)
-
Base: NaOH (2.5 eq)
-
PTC: Tetrabutylammonium iodide (TBAI) (1 mol%)
Step-by-Step Workflow:
-
Catalyst Activation: In a Schlenk flask, dissolve PdCl2(PPh3)2 in degassed toluene. Note: Degassing is non-negotiable; O2 irreversibly oxidizes the phosphine ligands.
-
Phase Assembly: Add the aqueous NaOH solution and TBAI. The mixture will form a biphasic system.
-
Substrate Addition: Add the benzyl chloride.
-
Carbonylation: Purge the vessel with CO three times. Maintain a CO balloon or regulated pressure (1-5 bar) at 60°C.
-
Monitoring: Monitor by HPLC. The reaction is complete when the benzyl chloride peak vanishes (typically 4-6 hours).
-
Workup: Separate phases. Acidify the aqueous layer (where the PAA salt resides) with HCl to pH 2. Precipitate or extract the free acid with Ethyl Acetate.
The Classical Route: Nitrile Hydrolysis
While less "green," this method remains vital for laboratories lacking high-pressure CO facilities. It proceeds via the SN2 displacement of a benzylic halide by cyanide, followed by hydrolysis.
Critical Safety & Quality Control
-
Cyanide Management: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.
-
Impurity Profile: Partial hydrolysis yields the amide intermediate. To ensure complete conversion to the acid, harsh reflux conditions (H2SO4/H2O) are often required, which may degrade sensitive functional groups on the phenyl ring.
Advanced Methodology: Direct C-H Activation
The "Holy Grail" of PAA synthesis is the direct carboxylation of toluene derivatives, bypassing the halogenation step entirely. This utilizes a radical mechanism or high-valent Pd(IV) intermediates.
Mechanism: Radical Carboxylation
Recent advances utilize a transition-metal-free approach or photocatalysis to generate a benzyl radical, which traps CO2 or CO. Alternatively, Pd-catalyzed C(sp3)-H activation directs the insertion.
-
Advantage: 100% Atom Economy theoretically possible.
-
Limitation: Often requires high temperatures or expensive directing groups.
Case Study: Synthesis of Diclofenac Sodium
Diclofenac is the quintessential PAA derivative. Its synthesis demonstrates the integration of classical aniline chemistry with PAA cyclization strategies.
Synthetic Pathway Visualization
The following workflow details the industrial route (Novartis method) involving the critical Chapman rearrangement or direct alkylation.
Figure 2: Step-wise industrial synthesis of Diclofenac Sodium via the nitrile route.
Protocol Nuances
-
Ullmann Condensation: Requires copper bronze catalyst. Modern variants use CuI/Ligand systems to lower the temperature from 200°C to 100°C.
-
Intramolecular Cyclization Risk: During the chlorination of the alcohol (Inter2 -> Inter3), the secondary amine can attack the benzylic position to form an indolinone byproduct. Control: Maintain low temperatures (0°C) during thionyl chloride addition.
Comparative Data Analysis
The following table contrasts the three methodologies for a standard substrate (e.g., 4-Isobutylphenylacetic acid - Ibuprofen precursor).
| Metric | Nitrile Hydrolysis | Pd-Carbonylation | C-H Activation |
| Step Count | 2 (Halide -> Nitrile -> Acid) | 1 (Halide -> Acid) | 1 (Toluene -> Acid) |
| Atom Economy | Low (Loss of salt + NH3) | High (100% with CO/H2O) | Very High |
| Safety Profile | Poor (HCN/Cyanide risk) | Moderate (CO gas) | Good |
| Scalability | High (Robust) | High (Continuous Flow) | Low (Currently) |
| Cost | Low CapEx | High (Pd Catalyst) | High (Ligands) |
References
-
Kohlpaintner, C. W., & Beller, M. (1997).[3] Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process. Journal of Molecular Catalysis A: Chemical.
-
Zacuto, M. J., et al. (2014).[4] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry.
-
Lanzhou Institute of Chemical Physics. (2012). Palladium-Catalyzed Oxidative Carbonylation of Benzylic C-H Bonds via Nondirected C(sp3)-H Activation.
-
Organic Syntheses. Phenylacetic Acid via Nitrile Hydrolysis (Standard Protocol). Org. Synth. 1922, 2,[5] 63.
-
Gpatindia. (2020). Diclofenac Synthesis, SAR, and Mechanism of Action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
- 3. Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process | Scilit [scilit.com]
- 4. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
The Sulfur(VI) Electrophile: A Technical Guide to Sulfonyl Chloride Reactivity and Application
Executive Summary
The sulfonyl chloride moiety (
This guide provides a deep technical analysis of the sulfur atom’s electrophilicity, dissecting the mechanistic dichotomy between concerted
Part 1: Electronic Structure & Mechanistic Underpinnings
The Nature of the Sulfur(VI) Center
The electrophilicity of the sulfur atom in sulfonyl chlorides is not merely a product of inductive withdrawal by oxygen and chlorine; it is fundamentally defined by the shape and energy of its antibonding orbitals.
-
Hypervalency vs. Charge Separation: While often drawn with two
double bonds, modern computational chemistry suggests the bonds possess significant semipolar single-bond character ( ). This places a substantial partial positive charge on the sulfur atom, making it a "hard" electrophile. -
Orbital Interaction (
): Nucleophilic attack occurs primarily through the donation of the nucleophile's lone pair ( ) into the antibonding orbital of the bond (and to a lesser extent the orbital). This interaction dictates the trajectory of attack, typically approaching relative to the leaving group, analogous to carbon-centered reactions.
Mechanistic Dichotomy: vs. Addition-Elimination
The substitution of chloride by a nucleophile (e.g., an amine or water) has been the subject of extensive mechanistic debate. The consensus for arenesulfonyl chlorides favors a concerted
The Concerted
Pathway (Dominant in Ar-SO2Cl)
In this pathway, bond formation and bond breaking are synchronous. The transition state adopts a trigonal bipyramidal geometry where the nucleophile and leaving group occupy apical positions.[2]
-
Evidence: Linear Hammett plots with no break in continuity.
-
Kinetic Isotope Effects: Significant leaving group isotope effects indicate the
bond is breaking in the rate-determining step.
The Stepwise Addition-Elimination (A-E) Pathway
For highly hindered substrates or specific nucleophiles (like fluorides), a discrete pentacoordinate intermediate (sulfurane) may form. This is more common in SuFEx chemistry (sulfonyl fluorides).
Visualization: Mechanistic Pathways
The following diagram illustrates the transition state geometries and the energy landscape differences between the two mechanisms.
Part 2: Structure-Activity Relationships (SAR)
Understanding how substituents affect the electrophilicity of the sulfur center is critical for tuning reactivity, especially in drug design.
Hammett Correlations
The reactivity of arenesulfonyl chlorides with nucleophiles follows the Hammett equation:
-
Positive
Values: Studies consistently show positive values (typically +1.5 to +2.0) for aminolysis and hydrolysis. This indicates that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the negative charge developing on the sulfur center in the transition state. -
Implication: A
-nitrobenzenesulfonyl chloride is significantly more electrophilic (and unstable) than a -methoxy derivative.
The "Ortho Effect" (Steric Acceleration)
Counterintuitively, ortho-alkyl substitution often accelerates the reaction rate of sulfonyl chlorides, a phenomenon termed "steric acceleration."[3][4]
-
Cause: The ground state of the sulfonyl chloride is sterically congested.[3][4][5] Formation of the trigonal bipyramidal transition state relieves this steric strain, lowering the activation energy. This contrasts with carbon-centered electrophiles where steric hindrance retards nucleophilic attack.
Data Summary: Substituent Effects
| Substituent (para) | Electronic Effect ( | Relative Rate ( | Mechanistic Insight |
| Strong Withdrawal (+0.78) | High (>10x) | Stabilizes anionic TS character. | |
| Neutral (0.00) | 1.0 (Ref) | Baseline reactivity. | |
| Donation (-0.27) | Low (<0.5x) | Destabilizes TS; reduces electrophilicity. | |
| Steric/Donation | High (Anomalous) | Steric Acceleration dominates inductive effect. |
Part 3: Applications in Drug Discovery (Covalent Inhibition & SuFEx)
Sulfonyl Chlorides as "Workhorse" Reagents
Sulfonyl chlorides are the standard for synthesizing sulfonamides (a privileged pharmacophore). However, their high reactivity makes them less suitable as tunable covalent warheads in chemical biology compared to acrylamides or sulfonyl fluorides, as they often react indiscriminately with water or off-target nucleophiles.
SuFEx: The Rise of Sulfonyl Fluorides
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry exploits the unique stability of the
-
Stability: The
bond energy (~90 kcal/mol) is significantly higher than (~46 kcal/mol), rendering sulfonyl fluorides stable to reduction and hydrolysis under physiological conditions.[6] -
Context-Dependent Reactivity: Sulfonyl fluorides remain inert until activated by a specific environment (e.g., the H-bonding network of an enzyme active site or a silicon activator). This makes them ideal "sleeping" warheads for covalent protein modification.
Workflow: Selecting the Right Electrophile
Part 4: Experimental Protocols
Protocol A: Kinetic Profiling of Sulfonyl Electrophilicity
Purpose: To determine the second-order rate constant (
Reagents:
-
Sulfonyl Chloride substrate (1.0 mM stock in MeCN).
-
Aniline nucleophile (excess, 10-100 mM in MeCN).
-
Buffer: Phosphate or Borate (pH 7.4) if aqueous conditions are desired.[7]
Methodology (UV/Vis Spectrophotometry):
-
Baseline: Initialize the UV-Vis spectrophotometer at the
of the sulfonamide product (typically 240-280 nm). -
Mixing: In a quartz cuvette, add 2.9 mL of solvent/buffer and amine.
-
Initiation: Rapidly inject 100
L of the sulfonyl chloride stock. Mix via inversion (dead time < 5s). -
Data Acquisition: Monitor absorbance (
) vs. time ( ) for at least 5 half-lives. -
Analysis:
-
Under pseudo-first-order conditions ([Amine]
[RSO2Cl]), fit data to: . -
Calculate
: Plot vs. [Amine]. The slope is ( ).
-
Validation Check: The plot of
Protocol B: Synthesis of Sulfonyl Fluorides from Chlorides (Sharpless Method)
Purpose: To convert a reactive sulfonyl chloride into a stable SuFEx warhead.
Mechanism: Bifluoride (
Step-by-Step:
-
Setup: Charge a round-bottom flask with the sulfonyl chloride (1.0 equiv).
-
Solvent: Dissolve in MeCN/Water (1:1 v/v). Concentration ~0.5 M.
-
Reagent Addition: Add Potassium Bifluoride (
, 2.0 equiv) in one portion.-
Caution:
is corrosive and releases HF. Use plasticware if possible or glass for short durations.
-
-
Reaction: Stir vigorously at Room Temperature. Monitor by TLC or LCMS (typically < 2 hours).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Most products are pure enough for use; otherwise, recrystallize or flash chromatography.
References
-
Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989).[8] Sulfonyl Transfer Reactions.[9] Chemical Society Reviews, 18, 123–151. Link
-
Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur.[5][10] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1428. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7][11] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 5034-5039. Link
-
Baig, V. R., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.[12] Biomolecules, 12(11), 1669. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. askthenerd.com [askthenerd.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reaction of 2-[3-(Chlorosulfonyl)phenyl]acetic acid with substituted anilines
Application Notes & Protocols
Topic: Reaction of 2-[3-(Chlorosulfonyl)phenyl]acetic acid with Substituted Anilines: Synthesis of N-Aryl-2-(3-(sulfamoyl)phenyl)acetamides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry, yielding a structural motif present in a vast array of therapeutic agents.[1] This application note provides a comprehensive guide to the reaction between 2-[3-(chlorosulfonyl)phenyl]acetic acid and various substituted anilines. The resulting products, N-aryl-2-(3-(sulfamoyl)phenyl)acetamides, are valuable scaffolds for drug discovery, with reported applications as potential anticancer and anti-inflammatory agents.[2][3][4][5] We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, offer troubleshooting guidance for common challenges, and discuss the scope of the reaction with differently substituted nucleophiles.
Scientific Principles and Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The sulfonyl group (R-SO₂-Cl) is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (Et₃N), removes the proton from the nitrogen atom to neutralize the resulting ammonium salt and regenerate the neutral sulfonamide product. The base also serves to quench the hydrochloric acid (HCl) byproduct generated during the reaction.[6]
The reactivity of the aniline is influenced by the electronic nature of its substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase the nucleophilicity of the nitrogen atom, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nitrogen's nucleophilicity, which may necessitate longer reaction times or slightly elevated temperatures to achieve full conversion.[6][7]
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-aryl-2-(3-(sulfamoyl)phenyl)acetamide from a substituted aniline and 2-[3-(chlorosulfonyl)phenyl]acetic acid.
Materials and Equipment
| Reagents | Equipment |
| 2-[3-(Chlorosulfonyl)phenyl]acetic acid (1.1 eq) | Round-bottom flask with magnetic stir bar |
| Substituted aniline (1.0 eq) | Magnetic stirrer/hotplate |
| Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq) | Ice-water bath |
| Anhydrous Dichloromethane (DCM) or THF | Dropping funnel |
| Deionized Water | Separatory funnel |
| 1 M Hydrochloric Acid (HCl) | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates |
| Brine (saturated NaCl solution) | Glassware for extraction and filtration |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Column chromatography setup (Silica gel) |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and minimize the formation of potential side products.
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-[3-(chlorosulfonyl)phenyl]acetic acid (1.1 equiv.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred aniline solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: Slow, controlled addition of the sulfonyl chloride is crucial to prevent side reactions such as di-sulfonylation of the primary amine.[6] Using a slight excess of the sulfonyl chloride helps to ensure complete consumption of the limiting aniline.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Rationale: While initial control is important, allowing the reaction to proceed at room temperature ensures it goes to completion, especially for less reactive anilines.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize spots under UV light. The reaction is complete when the starting aniline spot is no longer visible.
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer with DCM (3x volume of water).
-
Workup - Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (2x) to remove residual pyridine.
-
Saturated NaHCO₃ solution (1x) to remove unreacted 2-[3-(chlorosulfonyl)phenyl]acetic acid.
-
Brine (1x) to remove residual water and aid in layer separation.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure N-aryl-2-(3-(sulfamoyl)phenyl)acetamide.
Caption: Step-by-step experimental workflow diagram.
Reaction Scope and Expected Results
The described protocol is versatile and can be applied to a wide range of substituted anilines. The following table provides representative examples of expected outcomes.
| Entry | Aniline Substituent (Ar-) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | 4-Methoxy- | 12-16 | 85-95 | Electron-donating group accelerates the reaction. |
| 2 | 4-Methyl- | 12-18 | 80-90 | Mildly electron-donating. |
| 3 | Phenyl- (unsubstituted) | 18-24 | 75-85 | Baseline reactivity. |
| 4 | 4-Chloro- | 20-24 | 70-80 | Electron-withdrawing group slows the reaction.[7] |
| 5 | 4-Nitro- | 24-36 | 60-75 | Strongly deactivating; may require gentle heating (e.g., 40 °C) for completion. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded sulfonyl chloride (hydrolysis).[6]2. Base is too weak.3. Insufficient reaction time/temperature. | 1. Use a fresh bottle of 2-[3-(chlorosulfonyl)phenyl]acetic acid or confirm purity.2. Ensure an adequate amount of a suitable base like pyridine is used.3. Increase reaction time or gently warm the mixture (e.g., to 40-50 °C), while monitoring for decomposition. |
| Di-sulfonylation Product | 1. Sulfonyl chloride added too quickly.2. Reaction temperature was too high initially. | 1. Ensure slow, dropwise addition of the sulfonyl chloride solution.[6]2. Maintain the reaction temperature at 0 °C during the addition phase. Use no more than 1.1 equivalents of the sulfonyl chloride. |
| Persistent Starting Material | 1. Aniline is poorly nucleophilic (e.g., highly electron-withdrawn).2. Insufficient amount of sulfonylating agent. | 1. Increase reaction time and/or temperature. Consider using a more forcing solvent if necessary.2. Check stoichiometry; ensure at least 1.05-1.1 equivalents of sulfonyl chloride are used. |
| Emulsion During Workup | 1. Presence of excess pyridine or other salts. | 1. Add brine to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[6]2. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Water-Soluble | 1. The final compound has high polarity due to substituents. | 1. Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product, improving extraction efficiency into the organic layer.[6] |
Safety Precautions
-
Reagents: Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive. Handle them in a well-ventilated fume hood. Pyridine and dichloromethane are toxic and volatile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and carefully, preferably in an ice bath.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Schmitt, A. M. (2016). Chapter 13: Synthesis of Sulfonamides. Semantic Scholar.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- National Institutes of Health. Preparation of sulfonamides from N-silylamines.
- Taylor & Francis Online. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. ResearchGate.
- Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- PubMed. (2003). Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors.
- MDPI. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Technical Application Note: Chemoselective Synthesis of Sulfonate Esters from 2-[3-(Chlorosulfonyl)phenyl]acetic Acid
This Application Note is designed for researchers and process chemists requiring a robust protocol for the chemoselective sulfonylation of alcohols using the bifunctional reagent 2-[3-(Chlorosulfonyl)phenyl]acetic acid .
Abstract & Strategic Overview
The synthesis of sulfonate esters typically employs sulfonyl chlorides in the presence of a base.[1][2] However, the substrate 2-[3-(Chlorosulfonyl)phenyl]acetic acid (CPAA) presents a unique chemoselectivity challenge: it contains both a highly electrophilic sulfonyl chloride (
In a standard basic environment, the carboxylic acid is deprotonated to form a carboxylate anion (
This protocol details a Kinetic Control Strategy that leverages the nucleophilicity differential between the alcohol and the carboxylate, ensuring high fidelity formation of the sulfonate ester while preserving the carboxylic acid moiety for downstream derivatization.
Mechanistic Pathway & Logic
The success of this protocol relies on the order of addition and temperature control . We must ensure the alcohol is available to trap the activated sulfonyl species immediately upon base introduction, preventing the carboxylate from engaging in intermolecular side reactions.
Reaction Mechanism Diagram
The following diagram illustrates the competitive pathways and the "Sweet Spot" for the desired reaction.
Figure 1: Mechanistic divergence between desired sulfonylation and competitive anhydride formation.
Material Considerations & Stoichiometry
Reagent Reactivity Profile
| Component | Role | Critical Considerations |
| CPAA | Substrate | Moisture sensitive. Hydrolyzes to sulfonic acid if wet. Store under Nitrogen. |
| Alcohol (R-OH) | Nucleophile | Primary alcohols react fastest. Secondary alcohols require longer times. Tertiary alcohols are prone to elimination (E2) side reactions. |
| Base (DIPEA/TEA) | Scavenger | Requires ≥ 2.2 equivalents. 1.0 eq neutralizes the -COOH.1.0 eq neutralizes the HCl byproduct.0.2 eq excess ensures complete conversion. |
| Solvent (DCM) | Medium | Dichloromethane (DCM) is preferred for solubility. Anhydrous grade is mandatory to prevent hydrolysis. |
Detailed Experimental Protocol
Phase 1: Preparation & Setup
Objective: Create an anhydrous environment to prevent hydrolysis of the sulfonyl chloride.
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel. Cool under a stream of dry Nitrogen or Argon.
-
Solvent: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated 3Å molecular sieves for 4 hours.
-
Temperature: Prepare an ice/water bath (
).
Phase 2: Reaction Assembly (The "Inverse Addition" Technique)
Note: Standard protocols often add acid chloride to alcohol. Here, we mix substrate and alcohol first, then add base to trigger the reaction controlledly.
-
Charge Substrate: Add 2-[3-(Chlorosulfonyl)phenyl]acetic acid (1.0 equiv, e.g., 1.0 mmol, 234.66 mg) to the RBF.
-
Solvation: Add anhydrous DCM (Concentration: 0.1 M, e.g., 10 mL). Stir until fully suspended/dissolved.
-
Note: The starting material may not fully dissolve until base is added. This is acceptable.
-
-
Add Alcohol: Add the Target Alcohol (1.1 equiv, 1.1 mmol) directly to the suspension.
-
Cooling: Submerge the flask in the
ice bath and stir for 10 minutes to equilibrate.
Phase 3: Activation & Synthesis
-
Base Preparation: Dilute Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) in a small volume of DCM (e.g., 2 mL) in the addition funnel or syringe.
-
Why DIPEA? It is non-nucleophilic, reducing the risk of base-catalyzed hydrolysis or direct attack on the sulfonyl chloride compared to Pyridine.
-
-
Controlled Addition: Add the DIPEA solution dropwise over 15–20 minutes at
.-
Observation: The solution should clarify as the carboxylic acid is deprotonated and the sulfonate forms.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
Phase 4: Monitoring (Self-Validation)
-
TLC System: 5% Methanol in DCM (plus 1% Acetic Acid to prevent streaking of the carboxylic acid).
-
Visualization: UV (254 nm).
-
Endpoint Criteria: Disappearance of the starting sulfonyl chloride spot.
-
Caution: Do not confuse the hydrolyzed sulfonic acid byproduct (low R_f) with the starting material.
-
Phase 5: Workup & Purification
Objective: Remove the ammonium salts and recover the product as the free carboxylic acid.
-
Quench: Pour the reaction mixture into 1M HCl (20 mL).
-
Chemistry: This re-protonates the carboxylate (
) and dissolves the DIPEA salts in the aqueous layer.
-
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Wash: Combine organic layers and wash with:
-
Brine (Sat. NaCl) (
mL).
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
If the alcohol was limiting, the product may be pure enough.
-
If purification is needed, use Flash Column Chromatography (SiO2).
-
Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50) with 0.5% Acetic Acid additive.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or atmosphere. | Use freshly distilled DCM or store over sieves. Maintain |
| Insoluble Precipitate | Carboxylate salt crashing out. | Switch solvent to THF (Tetrahydrofuran) or add a co-solvent (Acetonitrile). |
| Multiple Spots on TLC | Mixed anhydride formation. | Slow down base addition. Ensure temperature is kept at |
| No Reaction | Sterically hindered alcohol. | Add a catalyst: DMAP (4-Dimethylaminopyridine) at 0.1 equiv. Warning: DMAP increases side-reaction risks; use only if necessary. |
References
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Available at: [Link]
-
Taylor & Francis. "Sulfonyl chloride – Knowledge and References." Taylor & Francis Knowledge Centers.[3] Available at: [Link]
-
American Chemical Society. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. "α-Chlorophenylacetic acid." Organic Syntheses, Coll.[4][5] Vol. 4, p.169 (1963). Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Use of 2-[3-(Chlorosulfonyl)phenyl]acetic acid as a building block for heterocyclic compounds
An In-Depth Technical Guide to the Utilization of 2-[3-(Chlorosulfonyl)phenyl]acetic Acid in Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-[3-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional building block of significant interest, presenting two distinct and reactive functional groups: a sulfonyl chloride and a carboxylic acid. This unique combination offers a versatile platform for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many therapeutic agents.[1]
The reactivity of 2-[3-(Chlorosulfonyl)phenyl]acetic acid is governed by the electrophilic nature of both the sulfonyl sulfur and the carbonyl carbon. The sulfonyl chloride is a highly reactive moiety, readily undergoing nucleophilic attack by amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] This reaction is a cornerstone in the synthesis of sulfa drugs and other bioactive molecules.[3] Concurrently, the carboxylic acid group provides a handle for amide bond formation, esterification, or can participate in various cyclization reactions.[4] The strategic and selective manipulation of these two functional groups allows for the directed synthesis of complex heterocyclic systems.
This guide provides detailed application notes and protocols for the use of 2-[3-(chlorosulfonyl)phenyl]acetic acid in the synthesis of three important classes of heterocyclic compounds: 1,2-benzothiazine-3-one-1,1-dioxides, benzodiazepine-sulfonamides, and thiazole-sulfonamides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and references to established methodologies for analogous transformations.
Application Note 1: Synthesis of 1,2-Benzothiazine-3-one-1,1-dioxide Derivatives
Scientific Rationale: The synthesis of the 1,2-benzothiazine-1,1-dioxide scaffold, a core structure in several anti-inflammatory drugs, can be envisioned through a two-step sequence from 2-[3-(chlorosulfonyl)phenyl]acetic acid.[5] The initial step involves the selective reaction of the highly electrophilic sulfonyl chloride with a primary amine to form a sulfonamide. The subsequent step is an intramolecular cyclization of the resulting N-substituted-3-sulfamoylphenylacetic acid to yield the desired benzothiazine derivative. This cyclization is typically promoted by heat or acid catalysis, leading to the formation of a stable six-membered ring.
Experimental Workflow:
Sources
- 1. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesm.co.in [ijesm.co.in]
- 5. mdpi.com [mdpi.com]
Application Note: Strategic Derivatization of 2-[3-(Chlorosulfonyl)phenyl]acetic Acid for the Generation of Diverse Chemical Libraries for Biological Screening
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of modern drug discovery, the strategic design of compound libraries for high-throughput screening is paramount. The selection of a versatile chemical scaffold is the cornerstone of this process, enabling the generation of a diverse array of molecules with the potential to interact with a wide range of biological targets. 2-[3-(Chlorosulfonyl)phenyl]acetic acid is one such scaffold of significant interest. Its unique bifunctional nature, possessing both a highly reactive sulfonyl chloride and a readily modifiable carboxylic acid, offers a dual-handle approach for combinatorial synthesis. This allows for the creation of three-dimensional molecular diversity, a key factor in identifying novel hit compounds.
The sulfonamide moiety is a well-established pharmacophore, present in a multitude of approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The phenylacetic acid component also has known biological relevance and provides an additional point for derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability, which are critical for drug-likeness.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of 2-[3-(chlorosulfonyl)phenyl]acetic acid. We will delve into detailed, field-proven protocols for the orthogonal synthesis of a diverse library of compounds, explaining the rationale behind the experimental choices. The protocols are designed to be self-validating, ensuring robustness and reproducibility.
Core Synthetic Strategy: A Modular Approach to Library Synthesis
The presence of two reactive functional groups on the 2-[3-(chlorosulfonyl)phenyl]acetic acid scaffold necessitates a carefully planned synthetic strategy to achieve selective derivatization. Our approach is modular, allowing for the independent or sequential modification of the sulfonyl chloride and carboxylic acid moieties. This is achieved through a combination of selective reactions and, where necessary, the use of protecting groups.
The overall workflow can be visualized as a branching pathway, starting from a common intermediate and leading to a diverse set of final compounds.
Sources
Base selection for optimizing sulfonamide formation with sulfonyl chlorides
Executive Summary
The formation of sulfonamides from amines and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, yielding pharmacophores essential for antibiotics, diuretics, and protease inhibitors. While theoretically simple, the reaction is plagued by competing pathways: hydrolysis of the sulfonyl chloride, bis-sulfonylation of primary amines, and the subtle but destructive formation of sulfene intermediates.
This guide moves beyond generic "add base and stir" instructions. It dissects the mechanistic role of the base —not just as an acid scavenger, but as a nucleophilic catalyst or a promoter of side reactions. We provide a decision matrix and three validated protocols to ensure high yield and purity across diverse substrates.
Mechanistic Foundations
To select the correct base, one must understand the transition states involved. The reaction is not merely a displacement; it is a race between nucleophilic attack and decomposition.
The Nucleophilic Catalysis Pathway
In standard conditions, the amine attacks the sulfur center, displacing chloride. However, with sterically hindered amines, this direct attack is slow.
The DMAP Effect:
4-Dimethylaminopyridine (DMAP) is not just a base; it is a "super-nucleophile." It attacks the sulfonyl chloride faster than the substrate amine, forming a highly electrophilic
The "Sulfene" Trap (Critical Warning)
Scenario: You are reacting an aliphatic sulfonyl chloride (e.g., Methanesulfonyl chloride, MsCl) using Triethylamine (TEA) as a base. Result: Low yield, complex impurity profile.[1][2]
Cause: Aliphatic sulfonyl chlorides with
Rule of Thumb: For aliphatic sulfonyl chlorides, avoid strong bases like TEA/DIPEA unless temperature is strictly controlled (
Visualizing the Pathways
Figure 1: Mechanistic divergence based on base selection. Note the red pathway indicating the sulfene risk with aliphatic substrates.
Base Selection Matrix
Use this table to select the optimal base system for your specific substrate pair.
| Base System | Type | pKa (conj.[3] acid) | Best Application | Contraindications |
| Pyridine | Aromatic Amine | 5.2 | General Purpose. Excellent solvent & base. Prevents sulfene formation. | Difficult to remove without acidic workup. |
| Triethylamine (TEA) | Tertiary Amine | 10.7 | Reactive Aromatic Cl. Good for simple aromatic sulfonyl chlorides. Cheap. | AVOID with aliphatic sulfonyl chlorides (Sulfene risk). |
| DIPEA (Hünig's Base) | Tertiary Amine | 10.8 | Non-Nucleophilic. Good when base must not act as nucleophile. | Same sulfene risk as TEA. Hard to remove (high BP). |
| Inorganic | 10.3 | Schotten-Baumann. Scale-up, green chemistry, easy workup. | Requires biphasic system (Water/THF or DCM). Slower. | |
| DMAP (Catalytic) | Pyridine Deriv.[3][4] | 9.7 | Difficult Substrates. Sterically hindered amines or unreactive chlorides. | Toxic.[3][5] Hard to remove. Use only 0.1 eq. |
Experimental Protocols
Protocol A: The "Discovery Standard" (Pyridine)
Best for: Small scale (<1g), library synthesis, aliphatic sulfonyl chlorides.
Rationale: Pyridine acts as both solvent and mild base, buffering the reaction and preventing sulfene formation.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (0.5 M concentration relative to amine).
-
Note: If amine is insoluble, use DCM as co-solvent (1:1 DCM:Pyridine).
-
-
Cooling: Cool the solution to
C (ice bath). -
Addition: Add Sulfonyl Chloride (1.2 equiv) portion-wise or dropwise over 10 minutes.
-
Why? Controls exotherm and minimizes bis-sulfonylation.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC/LCMS.
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash 1: 1M HCl or 10% Citric Acid (
). This converts excess pyridine to water-soluble pyridinium salt. -
Wash 2: Sat.
(removes residual acid). -
Wash 3: Brine.[4]
-
Dry over
, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up (>10g), acid-sensitive products, "Green" chemistry requirements.
Rationale: The inorganic base remains in the aqueous phase, neutralizing HCl at the interface. This prevents the amine from being protonated in the bulk organic phase.
-
Solvent System: Prepare a biphasic mixture of THF (or DCM) and Water (1:1 ratio).
-
Base: Dissolve
(2.5 equiv) in the water phase. -
Amine: Dissolve Amine (1.0 equiv) in the organic phase. Combine phases with vigorous stirring.
-
Addition: Cool to
C. Add Sulfonyl Chloride (1.1 equiv) dropwise. -
Reaction: Stir vigorously at RT for 4–16 hours.
-
Note: Vigorous stirring is essential to maximize interfacial surface area.
-
-
Workup:
-
Separate phases.
-
Extract aqueous phase with DCM (
). -
Combine organic layers. Wash with 0.5M HCl (optional, to remove unreacted amine) then Brine.
-
Protocol C: The "Hard Case" (DMAP Catalysis)
Best for: Sterically hindered amines (e.g., t-butyl amines), unreactive anilines.
Rationale: DMAP forms the active
-
Setup: Anhydrous conditions (
atm), dry DCM solvent. -
Reagents: Combine Amine (1.0 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv).
-
Addition: Add Sulfonyl Chloride (1.2 equiv) at
C. -
Reaction: Warm to RT or Reflux (40^\circ$C) if necessary.
-
Workup: Standard acid wash (as in Protocol A) is required to remove DMAP.
Troubleshooting & Optimization
Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic flow for common sulfonylation failures.
Common Issues Table
| Symptom | Root Cause | Corrective Action |
| Starting material remains | Hydrolysis of Sulfonyl Chloride | Check reagent quality. Sulfonyl chlorides hydrolyze to sulfonic acids (which are unreactive) over time.[4] Use fresh bottle or distill. |
| Bis-sulfonylation | Primary amine is too nucleophilic | Use 0.9–1.0 equiv of Sulfonyl Chloride. Perform addition at -10°C . Dilute reaction mixture. |
| Purple/Black reaction mixture | Sulfene polymerization | (If using aliphatic R-SO2Cl) Switch from TEA to Pyridine or |
| Product is water soluble | Amphoteric nature | Avoid aqueous workup. Filter off amine salts and evaporate, then purify by column chromatography directly. |
References
-
Mechanistic Overview & DMAP Catalysis
-
Schotten-Baumann Conditions
- Title: "Sulfenes as Intermediates in Sulfonylation.
-
General Sulfonamide Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
Application Notes & Protocols for the Parallel Synthesis of a Sulfonamide Library
Introduction: The Enduring Significance of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1][2] Compounds incorporating this moiety have found application as diuretics, anti-inflammatory agents, anticonvulsants, and even as potent anticancer agents targeting human tumor cells.[1][3] The ability of the sulfonamide to act as a bioisostere for amides, while offering distinct physicochemical properties such as improved hydrolytic stability and additional hydrogen bond accepting capabilities, makes it a privileged scaffold in drug design.[4][5]
Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of a parallel synthesis campaign to create a library of N-substituted sulfonamides. We will delve into both solid-phase and solution-phase methodologies, offering insights into the rationale behind procedural choices to ensure robust and reproducible outcomes.
Strategic Approaches to Sulfonamide Library Synthesis
The core of sulfonamide synthesis lies in the reaction between a primary or secondary amine and a sulfonyl chloride, a classic and highly efficient S-N bond-forming reaction.[7][8] This can be adapted for parallel synthesis in two primary formats: solid-phase synthesis (SPS) and solution-phase parallel synthesis (SPPS).
-
Solid-Phase Synthesis (SPS): In this approach, one of the reactants (typically the amine) is immobilized on a solid support (resin).[9][10][11] This simplifies the purification process, as excess reagents and byproducts can be washed away, with the desired product being cleaved from the resin in the final step.[9][12] SPS is particularly advantageous for creating large and diverse libraries where ease of purification is paramount.[12][13]
-
Solution-Phase Parallel Synthesis (SPPS): Here, all reactions are carried out in solution, typically in a multi-well plate format (e.g., 96-well blocks).[6] While requiring more sophisticated purification strategies, such as high-throughput preparative HPLC or scavenger resins, SPPS avoids potential issues related to resin cleavage and can be more amenable to a wider range of reaction conditions.[6][14]
The choice between these methodologies depends on the desired library size, the diversity of the building blocks, and the available purification and analytical instrumentation.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagrams illustrate the general workflows for both solid-phase and solution-phase parallel synthesis of a sulfonamide library.
Caption: Workflow for Solid-Phase Parallel Synthesis of Sulfonamides.
Caption: Workflow for Solution-Phase Parallel Synthesis of Sulfonamides.
Detailed Experimental Protocols
The following protocols are representative and can be adapted based on the specific building blocks and available equipment.
Protocol 1: Solid-Phase Synthesis of a Benzylamine-Derived Sulfonamide Library
This protocol is adapted from methodologies used for constructing libraries of biologically active sulfonamides.[10]
1. Resin Preparation and Amine Loading:
-
Rationale: A resin with a suitable linker (e.g., Rink Amide) is chosen to allow for facile cleavage of the final product under acidic conditions. Swelling the resin in an appropriate solvent is crucial for maximizing reaction site accessibility.
-
Procedure:
-
Place Rink Amide resin (100-200 mesh, ~0.5 mmol/g) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group by treating with 20% piperidine in DMF (2 x 15 min).
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum. This exposes the primary amine for the subsequent reaction.
-
2. Sulfonylation Reaction:
-
Rationale: A base, such as pyridine or diisopropylethylamine (DIPEA), is used to neutralize the HCl byproduct generated during the reaction.[2] Using a slight excess of the sulfonyl chloride ensures the reaction goes to completion.
-
Procedure:
-
To the deprotected resin, add a solution of the desired sulfonyl chloride (3 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (4 eq.) to the mixture.
-
Agitate the reaction vessel at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove all soluble impurities.
-
3. Cleavage and Product Isolation:
-
Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the sulfonamide product from the solid support. Scavengers like triisopropylsilane (TIS) can be added to trap reactive cations generated during cleavage.
-
Procedure:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether, then centrifuge and decant the ether.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol) for purification.
-
Protocol 2: Solution-Phase Parallel Synthesis in a 96-Well Format
This protocol is designed for rapid library generation using automated or semi-automated liquid handlers.[6]
1. Preparation of Stock Solutions:
-
Rationale: Preparing stock solutions of all reactants allows for accurate and efficient dispensing into the 96-well reaction block, which is critical for reproducibility in a parallel format.
-
Procedure:
-
Prepare a 0.2 M stock solution of each primary amine building block in a suitable solvent (e.g., anhydrous DMF or DCM) in a 96-well plate.
-
Prepare a 0.22 M stock solution of each sulfonyl chloride building block in the same solvent in a separate 96-well plate.
-
Prepare a 0.4 M stock solution of a non-nucleophilic base, such as DIPEA, in the same solvent.
-
2. Reaction Setup:
-
Rationale: The reaction is performed in a deep-well 96-well block to accommodate the necessary solvent volumes and allow for efficient mixing.
-
Procedure (per well):
-
To each well of a 96-well reaction block, add 100 µL of the respective amine stock solution (0.02 mmol).
-
Add 100 µL of the corresponding sulfonyl chloride stock solution (0.022 mmol, 1.1 eq.).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol, 2 eq.).
-
Seal the reaction block securely with a cap mat.
-
3. Reaction and Work-up:
-
Rationale: The reaction is typically agitated at room temperature to ensure mixing. Quenching with water stops the reaction and prepares the mixture for purification.
-
Procedure:
-
Shake the sealed reaction block at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Evaporate the solvent in a centrifugal evaporator.
-
Re-dissolve the residue in a solvent mixture suitable for purification (e.g., DMSO/water).
-
Purification and Analysis of the Sulfonamide Library
The purity of compounds in a screening library is crucial for obtaining reliable biological data.[14] High-throughput purification is a key step in the workflow.
-
Purification: The most common method for purifying combinatorial libraries is preparative High-Performance Liquid Chromatography (prep-HPLC).[14][15] This technique allows for the automated purification of each well from the 96-well plate, yielding compounds of high purity. Solid-phase extraction (SPE) can also be employed as a rapid cleanup method.
-
Analysis: The identity and purity of the final compounds must be confirmed.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse analytical technique for high-throughput analysis. It provides confirmation of the molecular weight of the desired product and an estimation of its purity.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR should be acquired to confirm the structure of the synthesized compounds.[3][18]
-
Data Presentation: A Representative Library Subset
The following table illustrates the expected data for a small, representative subset of a synthesized sulfonamide library.
| Compound ID | Amine Building Block | Sulfonyl Chloride Building Block | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by LC-MS (%) |
| SUL-001 | Benzylamine | 4-Toluenesulfonyl chloride | 248.09 | 248.1 | >95% |
| SUL-002 | Benzylamine | 4-Methoxybenzenesulfonyl chloride | 264.08 | 264.1 | >95% |
| SUL-003 | Benzylamine | 4-Nitrobenzenesulfonyl chloride | 279.05 | 279.0 | >95% |
| SUL-004 | Cyclohexylamine | 4-Toluenesulfonyl chloride | 254.14 | 254.1 | >95% |
| SUL-005 | Cyclohexylamine | 4-Methoxybenzenesulfonyl chloride | 270.13 | 270.1 | >95% |
| SUL-006 | Cyclohexylamine | 4-Nitrobenzenesulfonyl chloride | 285.10 | 285.1 | >95% |
Conclusion: A Validated System for Accelerated Discovery
This guide provides a robust framework for the parallel synthesis of sulfonamide libraries, a critical activity in modern drug discovery. By understanding the principles behind both solid-phase and solution-phase methodologies, researchers can select the optimal approach for their specific needs. The detailed protocols, when coupled with rigorous high-throughput purification and analysis, create a self-validating system for the generation of high-quality compound libraries. This enables the efficient exploration of chemical space and accelerates the identification of novel therapeutic candidates.
References
-
Diva-Portal.org. Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Available from: [Link]
-
PMC. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Available from: [Link]
-
PubMed. Purification of combinatorial libraries. Available from: [Link]
- Google Books. Analysis and Purification Methods in Combinatorial Chemistry.
-
PubMed. Solid phase synthesis of benzylamine-derived sulfonamide library. Available from: [Link]
-
PubMed. Building a sulfonamide library by eco-friendly flow synthesis. Available from: [Link]
-
ACS Publications. N-Arylation of Sulfonamides on Solid Supports. Available from: [Link]
-
Wiley Online Library. Analysis and Purification Methods in Combinatorial Chemistry. Available from: [Link]
-
PubMed. High throughput purification of combinatorial libraries. Available from: [Link]
-
Request PDF. Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Available from: [Link]
-
PMC. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
ResearchGate. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
AACR Journals. Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]
-
Slideshare. Analysis of sulfonamides. Available from: [Link]
-
Beilstein Journals. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available from: [Link]
-
Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available from: [Link]
-
University of Colorado Boulder. Synthesis of Sulfanilamide. Available from: [Link]
-
MDPI. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Available from: [Link]
-
ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link]
-
PubMed. Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Available from: [Link]
-
ResearchGate. Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Available from: [Link]
-
Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]
Sources
- 1. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. cbijournal.com [cbijournal.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High throughput purification of combinatorial libraries [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis and Purification Methods in Combinatorial Chemistry - Google Books [books.google.mw]
- 17. primo.lib.umn.edu [primo.lib.umn.edu]
- 18. content.e-bookshelf.de [content.e-bookshelf.de]
- 19. shimadzu.com [shimadzu.com]
Application Note: Design and Synthesis of Chemical Biology Probes using 2-[3-(Chlorosulfonyl)phenyl]acetic acid
Executive Summary
This guide details the strategic application of 2-[3-(Chlorosulfonyl)phenyl]acetic acid (CSPA) as a foundational scaffold for chemical biology probes.[1] This molecule is a bifunctional "hub" containing two distinct reactive handles:[1]
-
Sulfonyl Chloride (–SO₂Cl): A highly reactive electrophile serving as a precursor for sulfonamides (affinity ligands) or sulfonyl fluorides (covalent warheads).[1]
-
Carboxylic Acid (–COOH): A bio-orthogonal anchor point for conjugation to reporter tags (biotin, fluorophores) or solid supports.[1]
We present two distinct workflows:
-
Workflow A (Affinity Probes): Synthesizing reversible sulfonamide inhibitors linked to detection tags.
-
Workflow B (SuFEx Probes): Converting the scaffold into a Sulfonyl Fluoride (–SO₂F) warhead for Activity-Based Protein Profiling (ABPP) and covalent labeling.
Chemical Logic & Mechanism[1][2]
The Bifunctional Advantage
CSPA allows for the modular construction of probes.[1] The meta-substitution pattern offers steric clearance, preventing interference between the binding event (at the sulfonyl site) and the reporter signal (at the acetyl site).
Reactivity Profiles[3]
-
Sulfonyl Chloride (–SO₂Cl): Hard electrophile.[1] Reacts rapidly with primary/secondary amines.[1] Critical Note: It is moisture-sensitive and hydrolyzes to sulfonic acid in aqueous buffers.[1] For biological applications, it must be derivatized or converted to the stable sulfonyl fluoride.[1]
-
Carboxylic Acid (–COOH): Stable.[1] Requires activation (e.g., EDC/NHS or HATU) to form amide bonds with amine-functionalized reporters.[1]
Mechanism of Action Diagram
The following diagram illustrates the divergent pathways for utilizing CSPA.
Caption: Divergent synthesis pathways. Path A creates reversible affinity probes; Path B creates covalent SuFEx warheads.
Detailed Protocols
Protocol A: Synthesis of Sulfonamide Affinity Probes
Objective: Create a biotinylated probe where the sulfonamide moiety acts as the pharmacophore (e.g., targeting Carbonic Anhydrase or COX-2).[1]
Reagents:
-
CSPA (1.0 equiv)
-
Pharmacophore with primary amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Biotin-PEG-Amine (1.0 equiv)[1]
-
HATU (1.2 equiv)
Step-by-Step Methodology:
-
Sulfonamide Formation (The "Head"):
-
Dissolve CSPA in anhydrous DCM under nitrogen.[1]
-
Add TEA/DIPEA followed by the amine-pharmacophore dropwise at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS.[1] The –SO₂Cl is highly reactive; ensure complete conversion to avoid hydrolysis during workup.[1]
-
Purification: Acidify workup (1M HCl) to protonate the carboxylic acid tail. Extract with EtOAc.[1]
-
-
Reporter Conjugation (The "Tail"):
Protocol B: Synthesis of SuFEx Covalent Probes (Recommended)
Objective: Convert CSPA into a Sulfonyl Fluoride probe.[1] Sulfonyl fluorides are stable in water but react specifically with Tyrosine, Lysine, or Serine residues in protein binding pockets (SuFEx chemistry).[1]
Why this approach? Sulfonyl chlorides are too unstable for live-cell profiling.[1] Converting to fluoride enables "Context-Dependent Reactivity" inside the cell [1, 2].[1]
Reagents:
-
CSPA
-
Potassium Bifluoride (KHF₂) (saturated aq.[1] solution)
-
Acetonitrile (ACN)
-
Reporter (e.g., Lissamine Rhodamine B amine or Biotin-hydrazide)[1]
Step-by-Step Methodology:
-
Chloride-Fluoride Exchange (SuFEx Activation):
-
Dissolve CSPA (1 mmol) in 1:1 ACN/Water.
-
Add KHF₂ (4 mmol).[1] Stir vigorously at RT for 2–6 hours.
-
Observation: The reaction is usually quantitative.[1] The –SO₂Cl converts to –SO₂F.[1][2][3][4][5]
-
Workup: Dilute with water, extract with EtOAc.[1][6] Dry over MgSO₄.[1]
-
Validation: ¹⁹F NMR (typically ~ +65 ppm relative to CFCl₃).[1]
-
-
Probe Assembly:
-
Application (Protein Labeling):
-
Incubate the probe (1–10 µM) with the proteome (cell lysate) for 1 hour at 37°C.
-
The –SO₂F will covalently modify nucleophilic residues (Tyr/Lys) only if the phenyl ring binds in a specific pocket (proximity-induced reactivity).[1]
-
Data Interpretation & Troubleshooting
Comparison of Warheads
When designing your probe, choose the warhead based on the desired stability and reactivity.
| Feature | Sulfonyl Chloride (–SO₂Cl) | Sulfonyl Fluoride (–SO₂F) |
| Aqueous Stability | Very Low (Hydrolyzes in mins) | High (Stable for hours/days) |
| Reactivity | Indiscriminate (High) | Context-Specific (Tunable) |
| Primary Target | Surface Lysines (Non-specific) | Active Site Tyr/Lys/Ser |
| Protocol Use | Synthetic Intermediate | Biological Probe (SuFEx) |
| Cell Permeability | Poor (Reacts before entry) | Good |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Rapid Hydrolysis of SO₂Cl | Wet solvents or atmospheric moisture.[1] | Use anhydrous DCM/THF and store CSPA under Argon.[1] Switch to Protocol B (SuFEx).[1] |
| Low Yield in Amide Coupling | Competition from SO₂Cl (if using Protocol A).[1] | Ensure SO₂Cl is reacted before activating the COOH.[1] |
| No Labeling in Lysate | Probe concentration too low or target abundance low. | Increase probe conc. to 50 µM. Verify –SO₂F integrity via LCMS. |
| High Background | Non-specific labeling. | Use a competitive control (free benzenesulfonamide) to prove specificity.[1] |
Biological Validation (SuFEx Workflow)
To validate the probe constructed in Protocol B, perform a Gel-Based ABPP assay:
-
Lysate Prep: Prepare 1 mg/mL proteome lysate (e.g., HEK293T) in PBS.[1]
-
Labeling: Add SuFEx Probe (1 µM, 10 µM, 50 µM) to aliquots. Incubate 1 hr @ 37°C.
-
Click Chemistry (Optional): If using an alkyne-analog of the probe, perform CuAAC with Rhodamine-Azide.
-
SDS-PAGE: Run samples on 10% SDS-PAGE.
-
Imaging: Visualize in-gel fluorescence.
-
Result: Distinct bands indicate specific covalent capture of proteins by the sulfonyl fluoride warhead.[1]
Caption: Mechanism of SuFEx-based covalent protein capture.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][7]
-
Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Cravatt, B. F., et al. (2013).[1] "Global Profiling of Lysine Reactivity and Ligandability in the Human Proteome." Cell. [Link]
-
PubChem. "2-(3-(Chlorosulfonyl)phenyl)acetic acid Compound Summary."[1] National Library of Medicine. [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable synthesis of sulfonyl fluorides in water - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions
Welcome to the technical support center for 2-[3-(Chlorosulfonyl)phenyl]acetic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and preventative strategies to mitigate the hydrolysis of this critical reagent in your experimental workflows. We aim to equip you with the knowledge to ensure the integrity of your reactions and the quality of your results.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
The central challenge in working with 2-[3-(Chlorosulfonyl)phenyl]acetic acid lies in the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophilic attack, and even a weak nucleophile like water can lead to rapid hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid.[2][3] This degradation pathway not only consumes your starting material but can also introduce impurities that complicate downstream processing and analysis.
The hydrolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process where a water molecule attacks the electrophilic sulfur atom.[4][5] This process can be catalyzed by both acid and base.
The Hydrolysis Pathway
The unwanted reaction proceeds as follows:
C₈H₇ClO₄S + H₂O → C₈H₈O₅S + HCl
This reaction leads to the formation of 2-(3-sulfophenyl)acetic acid and hydrochloric acid, which can further catalyze the degradation of the starting material and other sensitive reagents in the reaction mixture.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you might encounter related to the hydrolysis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid.
Q1: My reaction yield is consistently low, and I suspect hydrolysis of the sulfonyl chloride. How can I confirm this?
A1: Low yields are a primary indicator of starting material degradation. To confirm hydrolysis, you can employ several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the reaction progress. The sulfonic acid byproduct will have a different Rf value (typically lower, as it's more polar) than the starting sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the components in your reaction mixture.[6][7] A validated stability-indicating HPLC method can separate and quantify the parent sulfonyl chloride from its sulfonic acid degradant.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of the sulfonic acid.[6] The chemical shifts of the aromatic protons and the methylene protons will be different for the sulfonyl chloride and the sulfonic acid. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for sample preparation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to identify the components of the reaction mixture.[6][8]
Q2: I'm performing my reaction in a solvent that is supposed to be anhydrous, but I'm still observing hydrolysis. What could be the cause?
A2: Even commercially available anhydrous solvents can contain trace amounts of water that can be detrimental. Here are some potential sources of water contamination and their solutions:
-
Solvent Quality: Ensure you are using a freshly opened bottle of a high-purity, anhydrous solvent. Consider using solvents packaged under an inert atmosphere.
-
Solvent Storage: Once opened, solvents can absorb atmospheric moisture. Store anhydrous solvents over molecular sieves (3Å or 4Å) and under an inert atmosphere (e.g., nitrogen or argon).
-
Glassware: Glassware that has not been properly dried is a significant source of water. Always oven-dry your glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Reagents: Other reagents in your reaction mixture, including the starting materials and bases, can also contain water. Dry them appropriately if they are known to be hygroscopic.
Q3: I've noticed a color change in my sulfonyl chloride solution over time, even when stored under what I believe are anhydrous conditions. Is this a sign of degradation?
A3: Yes, a color change, often to a darker or yellowish hue, can indicate decomposition.[9] While hydrolysis is a primary concern, other degradation pathways can also occur. It is best practice to use a fresh or recently purified batch of the sulfonyl chloride for optimal results.
Preventative Strategies and Best Practices
Proactive measures are crucial for preventing the hydrolysis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid.
Strict Anhydrous and Inert Conditions
The cornerstone of preventing hydrolysis is the rigorous exclusion of water from your reaction system.
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere, such as dry nitrogen or argon.[2] This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are thoroughly dried before use.
-
Proper Glassware Preparation: As mentioned, ensure all glassware is meticulously dried. Flame-drying glassware under vacuum is a highly effective technique for removing residual moisture.
Temperature Control
The rate of hydrolysis is temperature-dependent.
-
Low-Temperature Reactions: Whenever possible, conduct your reactions at low temperatures (e.g., 0 °C or below).[10] This will significantly slow down the rate of hydrolysis. An ice bath or a cryocooler can be used to maintain the desired temperature.
Choice of Base
The choice of base is critical, as it can influence the reaction rate and potentially introduce water.
-
Non-Nucleophilic, Hindered Bases: Use non-nucleophilic, sterically hindered bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[2]
-
Anhydrous Bases: Ensure the base you use is anhydrous. If necessary, distill it over a suitable drying agent before use.
Order of Addition
The sequence in which you add your reagents can impact the extent of hydrolysis.
-
Slow Addition: Add the 2-[3-(Chlorosulfonyl)phenyl]acetic acid slowly and dropwise to the reaction mixture containing the other reagents.[2][10] This helps to maintain a low instantaneous concentration of the sulfonyl chloride, minimizing its contact time with any trace water.
Storage and Handling
Proper storage is essential for maintaining the integrity of 2-[3-(Chlorosulfonyl)phenyl]acetic acid.
-
Cool, Dry, and Inert: Store the reagent in a cool, dry place under an inert atmosphere.[11][12] A desiccator or a glove box is ideal.
-
Tightly Sealed Containers: Keep the container tightly sealed to prevent the ingress of moisture.[11][12]
Workflow for Minimizing Hydrolysis
The following diagram illustrates a recommended workflow to minimize hydrolysis during a typical reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 12. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Technical Support Center: Sulfonylation Process Safety & Optimization
Topic: Managing the Exothermic Reaction of Sulfonyl Chlorides with Nucleophiles Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Welcome to the Process Safety Hub
You have reached the advanced technical support tier for sulfonylation chemistry. This guide addresses the critical safety and quality challenges associated with reacting sulfonyl chlorides (e.g., MsCl, TsCl, BsCl) with nucleophiles (amines, alcohols).
Critical Warning: These reactions are highly exothermic . The rapid release of HCl and the heat of bond formation can lead to thermal runaways, degradation of reagents, and the formation of genotoxic impurities.
Module 1: Thermal Management (The Core Issue)
FAQ: Why is my reaction temperature spiking despite using an ice bath?
Diagnosis: This is a classic "accumulation" error.
Technical Explanation: Sulfonyl chlorides are potent electrophiles.[1] When mixed with a nucleophile and a base, the reaction kinetics are often faster than the mixing time (
Corrective Action:
-
Dosing Control: Switch from "portion-wise" addition to a controlled dropwise addition (syringe pump or addition funnel).
-
Internal Monitoring: Do not rely on the bath temperature. Place a thermocouple inside the reaction mixture.
-
Dilution: Increase the solvent volume. High concentration (>0.5 M) reduces the thermal mass available to absorb the heat spike.
FAQ: Which base should I use to manage the exotherm?
Recommendation: The choice of base dictates the reaction profile and impurity landscape.
| Base Type | Examples | Heat Profile | Best Use Case |
| Tertiary Amines | TEA, DIPEA | High Exotherm. Rapid HCl scavenging promotes fast kinetics. | Standard synthesis; requires strict cooling (<0°C). |
| Heterocycles | Pyridine | Moderate. Acts as both solvent and catalyst (forms N-sulfonylpyridinium intermediate). | Difficult substrates; often run at 0°C to RT. |
| Inorganic Bases | Low/Biphasic. Slower kinetics due to phase transfer limitations. | Schotten-Baumann conditions (water/DCM); safest for large scale. |
Module 2: Troubleshooting & Optimization
Issue 1: "I see the sulfonyl chloride disappear on TLC, but my product yield is low."
Root Cause: Hydrolysis. Sulfonyl chlorides are moisture-sensitive. If your solvent or base contains water, the reagent hydrolyzes to the corresponding sulfonic acid (water-soluble), which is washed away during workup, leaving you with unreacted starting material and no product.
Diagnostic Steps:
-
Check Solvent: Is your DCM or THF anhydrous? (Karl Fischer titration recommended).
-
Check Base: Old bottles of TEA or Pyridine are hygroscopic.
-
Check Reagent Quality: Run a standard NMR of the sulfonyl chloride. If you see a broad singlet shift (acidic proton) or significant impurities, repurify or buy fresh.
Issue 2: "The reaction mixture turned black/tarry."
Root Cause: Thermal Degradation. Local hot spots caused by poor stirring or rapid addition can degrade the sulfonyl chloride or oxidize the amine.
Solution:
-
Improve Mixing: Ensure the vortex reaches the bottom of the flask.
-
Lower Temperature: Conduct the addition at -10°C or -20°C.
-
Inert Atmosphere: Strict
or Ar purging prevents oxidative side reactions.
Issue 3: "How do I remove excess Sulfonyl Chloride? It's toxic."
Root Cause: Incomplete reaction or intentional excess used to drive completion. Safety Note: Alkyl sulfonyl chlorides (like Mesyl Chloride) are potential genotoxins (PGIs).
Removal Protocol:
-
Quench: Add a nucleophilic scavenger (e.g., DMAP, morpholine, or a polymer-supported amine) to convert the chloride to a polar sulfonamide.
-
Wash: The resulting sulfonamide is often much more polar or basic, allowing removal via acid wash (1M HCl) or column chromatography.
-
Hydrolysis (Alternative): Stir vigorously with saturated aqueous
for 30–60 minutes. Note: Hindered sulfonyl chlorides hydrolyze very slowly.
Module 3: Visual Workflows
Standard Operating Procedure (SOP) Visualization
The following diagram outlines the critical decision points and safety loops for a standard sulfonylation.
Caption: Figure 1. Logic flow for safe sulfonylation, emphasizing moisture control and thermal monitoring loops.
Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic tree for common sulfonylation failures.
Module 4: Validated Protocol (SOP)
Protocol: General Procedure for the Mesylation of a Primary Alcohol This protocol incorporates safety checks to prevent thermal runaway.
Reagents:
-
Substrate (Alcohol): 1.0 equiv
-
Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv
-
Triethylamine (TEA): 1.5 – 2.0 equiv
-
Dichloromethane (DCM): Anhydrous (0.1 – 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar, rubber septum, and an internal temperature probe . Flush with Nitrogen/Argon.
-
Dissolution: Add the alcohol and anhydrous DCM. Cool the mixture to 0°C using an ice/water bath.
-
Base Addition: Add TEA via syringe. Note: A mild exotherm may occur. Allow to re-equilibrate to 0°C.
-
Reagent Addition (CRITICAL): Add MsCl dropwise over 10–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 1–4 hours.
-
Quench: Cool back to 0°C. Add saturated aqueous
or a scavenger amine (e.g., 0.5 eq morpholine) if the product is stable. -
Workup: Separate layers. Wash organic layer with 1M HCl (to remove TEA/Morpholine), then
, then Brine. Dry over .[6][7]
References
-
BenchChem. Managing Exothermic Reactions in the Synthesis of Sulfonamides. (Accessed 2025).[1][4][8][9] Validated guide on thermal runaway prevention. (Note: Generalized landing page for chemical support)
-
Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022).[10][11] Discusses flow chemistry to mitigate thermal risks. [11]
-
Organic Letters. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2013). Addresses safety by avoiding isolation of unstable sulfonyl chlorides.
-
ResearchGate/Journal of Pharmaceutical Analysis. In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. (2025).[1][4][7][8][9][12] Analytical methods for detecting residual sulfonyl chlorides.
-
Cameo Chemicals. Sulfuryl Chloride / Sulfonyl Chloride Hazard Data. Safety data sheets regarding water reactivity and toxicity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Removal of excess pyridine or triethylamine from sulfonamide reactions
Ticket #: 8492-B Topic: Removal of Excess Pyridine/Triethylamine from Sulfonamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing excess base (Pyridine or Triethylamine/TEA) following a sulfonyl chloride amidation. Residual base can lead to oiling out during crystallization, interference with biological assays, or catalytic decomposition of the product.
This guide provides three field-validated protocols to resolve this, ranging from standard extractions to specialized chelation techniques.
Method Selection Matrix
Use this table to select the correct protocol for your specific substrate sensitivity.
| Substrate Constraint | Recommended Protocol | Mechanism |
| Stable to Acid (pH < 2) | Protocol A: Acidic Wash | Protonation of base to water-soluble salt. |
| Acid Sensitive (e.g., Acetals, Boc groups) | Protocol B: Copper(II) Complexation | Formation of water-soluble |
| Water Sensitive / Hydrophilic Product | Protocol C: Azeotropic Evaporation | Physical removal via co-evaporation (Raoult's Law). |
Protocol A: The Acidic Wash (Standard Operating Procedure)
Best for: Standard sulfonamides with no acid-labile protecting groups.
The Science (Why it works)
Pyridine (
Crucial Insight: You must acidify the mixture to pH < 3. This serves two purposes:
-
It fully protonates the pyridine/TEA, forcing them into the aqueous layer.
-
It fully protonates your sulfonamide, ensuring it partitions into the organic layer.
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with EtOAc or DCM (Dichloromethane).
-
Note: EtOAc is preferred as it separates faster from acidic water than DCM.
-
-
The Wash: Wash the organic layer with 1M HCl (3x volume of the organic layer).
-
Self-Validation Check: Check the pH of the aqueous waste.[1] It must be acidic (pH 1-2). If it is neutral, the excess base neutralized your acid; add more HCl.
-
-
Emulsion Breaking: If an emulsion forms (common with sulfonamides), add saturated NaCl (Brine) to the acidic aqueous layer. This increases ionic strength and forces phase separation.
-
Final Polish: Wash the organic layer once with Brine, dry over
, and concentrate.
Troubleshooting (Q&A)
Q: I washed with water first, and my yield is low. Where is my product? A: It is likely in your aqueous waste. In the presence of excess TEA, your sulfonamide is deprotonated and water-soluble. Acidify your aqueous waste to pH 2 and extract with EtOAc to recover it.
Protocol B: Copper(II) Sulfate Complexation
Best for: Pyridine removal in the presence of acid-sensitive groups (e.g., Boc, acetals).
The Science
Pyridine is a monodentate ligand that coordinates strongly with Copper(II) ions. When a pyridine-rich organic layer contacts aqueous Copper(II) Sulfate (
Step-by-Step Workflow
-
Preparation: Prepare a saturated aqueous solution of
(approx. 15-20% w/v). -
Extraction: Wash your organic reaction mixture (DCM or EtOAc) with the
solution.[2][3] -
Visual Validation (Critical):
-
Initial Wash: The aqueous layer will turn Dark Blue/Purple (indicating high pyridine concentration).
-
Subsequent Washes: Repeat the wash until the aqueous layer remains Light Blue (the color of pure
). This indicates no more pyridine is being extracted.
-
-
Cleanup: Wash the organic layer once with saturated
or EDTA solution to remove any trace copper trapped in the organic phase.
Figure 1: Decision loop for Copper Sulfate extraction. The process is self-validating via color change.
Protocol C: Azeotropic Removal
Best for: Water-sensitive products or when aqueous workup is impossible.
The Science
If extraction is not an option, you can exploit azeotropes .[4] An azeotrope is a mixture of liquids that boils at a constant temperature.
-
Pyridine/Toluene: Pyridine does not form a classic binary azeotrope with toluene, but toluene acts as a carrier solvent (entrainer). Repeated evaporation of toluene effectively "sweeps" pyridine out of the oil due to favorable vapor pressure dynamics [1].
-
Pyridine/Heptane: Forms a pseudo-azeotrope that is highly effective for removal.
Step-by-Step Workflow
-
Concentration: Evaporate the reaction solvent (often DCM or THF) on a rotary evaporator.
-
The "Co-Vap": Add Toluene (approx. 3-5x the volume of the residue) to the crude oil.
-
Evaporation: Evaporate the toluene at 40-50°C under reduced pressure.
-
Repetition: Repeat step 2 and 3 at least three times .
-
Final Strip: Perform one final evaporation with DCM or Methanol to remove the high-boiling toluene traces.
Data Table: Solvent Boiling Points & Azeotropes
| Solvent | Boiling Point (°C) | Azeotrope with Water | Removal Strategy |
|---|---|---|---|
| Triethylamine | 89°C | Yes (76°C) | Volatile; easy to strip with rotary evaporation. |
| Pyridine | 115°C | Yes (93.6°C) | High BP; requires Toluene co-evaporation. |
| Toluene | 110°C | Yes (85°C) | Carrier solvent; removes Pyridine. |
Advanced Troubleshooting: The "Oiling Out" Phenomenon
Issue: After removing the solvent, my sulfonamide is a sticky oil that smells like pyridine, and it won't crystallize.
Root Cause:
-
Residual Pyridine: Even 1-2% pyridine can prevent crystal lattice formation.
-
Salt Contamination: Pyridinium hydrochloride salts might be trapped in the oil.
Solution (The "Trituration" Trick):
-
Dissolve the oil in a minimum amount of DCM .
-
Slowly add Hexanes or Diethyl Ether while stirring until the solution turns cloudy.
-
Scratch the glass side of the flask with a spatula.
-
The sulfonamide should precipitate as a solid, while the pyridine remains in the mother liquor. Filter the solid and wash with hexanes.
References
- Wankat, P. C. (2017). Separation Process Engineering: Includes Mass Transfer Analysis. Prentice Hall.
- Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Source for pKa values of Pyridine, TEA, and Sulfonamides).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative source for CuSO4 workup mechanisms).[5]
Sources
Technical Support Center: Sulfonamide Synthesis & LC-MS Characterization
Current Status: Online Operator: Senior Application Scientist Ticket ID: SULF-MS-001 Subject: Troubleshooting Unexpected Byproducts in Sulfonamide Synthesis
Welcome to the Technical Support Center
You are likely here because your LC-MS trace of a standard sulfonamide coupling (Sulfonyl Chloride + Amine) is showing peaks you didn't predict. As a Senior Application Scientist, I often see researchers misidentify these peaks as exotic side reactions when they are usually fundamental chemistry issues or mass spectrometry artifacts.
This guide is structured to help you triage , identify , and eliminate these byproducts.
Module 1: Rapid Triage (Diagnostic Table)
Before changing your synthesis, compare your observed LC-MS data against this diagnostic matrix. This table correlates specific Mass-to-Charge (
| Observed Signal ( | Mass Shift ( | Probable Identity | Root Cause |
| +17 Da vs. | Sulfonic Acid ( | Hydrolysis of Sulfonyl Chloride due to wet solvent. | |
| + Sulfonyl Group | Bis-Sulfonamide | Excess Sulfonyl Chloride reacting with primary amine product. | |
| +22 Da | Sodium Adduct | Ubiquitous Na+ in glassware/solvents (Not a byproduct). | |
| Dimer (Source) | High concentration in ESI source (Not a chemical dimer). | ||
| -64 Da | Desulfonylated Ion | Diagnostic: Loss of |
Module 2: The Chemistry of "Unexpected" Peaks
Issue 1: The "Hydrolysis" Peak (Sulfonic Acid)
Symptom: You see a peak that does not correspond to the product, and the starting sulfonyl chloride is gone.
The Science: Sulfonyl chlorides are highly electrophilic but also moisture-sensitive. In the presence of water (even trace amounts in "anhydrous" solvents) and base, they hydrolyze to form sulfonic acids (
-
LC-MS Characteristic: Sulfonic acids are highly polar. They often elute near the solvent front (dead volume) in Reverse Phase LC and ionize strongly in Negative Mode (ESI-), unlike sulfonamides which prefer Positive Mode (ESI+).
Issue 2: The "Bis-Sulfonylation" Impurity
Symptom: A late-eluting lipophilic peak with a mass much higher than expected.
The Science: If you are using a primary amine (
-
Prevention: Strictly control stoichiometry (1:1 ratio) or use a weaker base (e.g., Pyridine instead of TEA/NaH).
Module 3: Visualizing the Pathways
The following diagram illustrates the competitive pathways occurring in your reaction vessel. Use this to pinpoint where your synthesis diverted from the intended path.
Figure 1: Competitive reaction pathways in sulfonamide synthesis. Red paths indicate failure modes.
Module 4: Advanced LC-MS Troubleshooting
FAQ: Why does my product lose 64 Da in the MS spectrum?
Answer: This is a hallmark of sulfonamide characterization, not sample degradation.
In Collision-Induced Dissociation (CID), sulfonamides undergo a rearrangement involving the extrusion of sulfur dioxide (
-
Mechanism:
. -
Action: Use this "Neutral Loss of 64" as a confirmation that your molecule contains the sulfonamide moiety [1].
FAQ: How do I distinguish a Sodium Adduct from a byproduct?
Answer: A peak at
-
Run 1: Inject sample with standard parameters (e.g., Cone Voltage 30V). Note the ratio of Peak A (
) to Peak B ( ). -
Run 2: Increase Cone Voltage/Declustering Potential to 60-80V.
-
Analysis:
-
If Peak B (
) decreases significantly relative to Peak A, it is a non-covalent adduct (Sodium). Higher energy breaks the weak electrostatic attraction. -
If Peak B remains stable, it is a covalent impurity (chemical byproduct).
-
Module 5: Decision Logic for Unknown Peaks
Use this logic tree to identify unknown peaks in your chromatogram.
Figure 2: Logic flow for identifying unknown mass spectral peaks in sulfonamide analysis.
References
-
Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation."[1][2] Rapid Communications in Mass Spectrometry, 17(2), 81–86.[3]
-
Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.
-
BenchChem. (2025).[5] "A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride." BenchChem Technical Guides.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Confirming Sulfonamide Connectivity: A High-Resolution ¹H NMR Guide
Executive Summary
In drug discovery, the formation of the sulfonamide bond (–SO₂NH–) is a critical milestone, serving as the pharmacophore backbone for classes ranging from antibiotics to carbonic anhydrase inhibitors. While LC-MS provides rapid mass confirmation and IR offers functional group evidence, neither technique definitively proves the connectivity and purity of the newly formed bond with the fidelity of High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR).
This guide objectively evaluates ¹H NMR as the primary validation tool for sulfonamide synthesis, comparing its performance against standard QC alternatives and providing a self-validating experimental protocol.
Mechanistic Basis & Signal Prediction
The formation of a sulfonamide from a sulfonyl chloride and a primary amine alters the magnetic environment of the participating nuclei significantly.
Reaction:
Predicted NMR Shifts:
-
Loss of Symmetry/Protons: The disappearance of the amine protons (typically 2H, broad) and the appearance of a single sulfonamide proton (1H).
-
Deshielding Effect: The sulfonyl group is strongly electron-withdrawing.[1] Protons on the carbon
to the nitrogen ( ) will shift downfield (deshielded) compared to the starting amine. -
The "Fingerprint" Signal: The sulfonamide NH proton is highly acidic (
) and participates in strong hydrogen bonding, typically resulting in a sharp, distinct singlet in polar aprotic solvents.
Comparative Analysis: ¹H NMR vs. Alternatives
While LC-MS is faster for high-throughput screening, ¹H NMR remains the "Gold Standard" for structural certainty.
Table 1: Performance Comparison of Validation Methods
| Feature | ¹H NMR (The Product) | LC-MS (Alternative) | FT-IR (Alternative) |
| Primary Output | Connectivity & Electronic Environment | Molecular Weight (m/z) | Functional Group Presence |
| Bond Specificity | High: Confirms H is attached to N-S linkage. | Low: Isomers (e.g., salt forms) have same mass. | Medium: Shows S=O and N-H stretches but lacks context. |
| Quantitation | Molar Purity: Direct integration of impurities. | Relative: Ionization efficiency varies by compound. | Qualitative: Difficult to quantify impurities <5%. |
| Sample Recovery | Yes: Non-destructive. | No: Destructive. | Yes: Non-destructive (ATR). |
| Blind Spot | No signal if proton exchanges too fast (solvent dependent). | Ion suppression; "Flying protons" (adducts). | Overlapping regions (Fingerprint region). |
Deep Dive: The ¹H NMR "Product" Analysis
To successfully confirm the bond, one must control the solvent environment. The choice between Chloroform-d (
The Solvent Effect[2][3][4][5]
-
CDCl₃ (Non-polar): The sulfonamide NH proton often appears broad or may not be visible due to rapid exchange or weak H-bonding. Chemical shift is variable (typically 4.5 – 7.0 ppm).
-
DMSO-d₆ (Polar Aprotic): Recommended. The solvent acts as a Hydrogen Bond Acceptor (HBA), "locking" the acidic NH proton in place. This results in a sharp, integrating singlet, typically shifted downfield to 9.0 – 10.5 ppm .
Diagnostic Signals[6][7][8]
-
The Sulfonamide NH: Look for a sharp singlet in the 9.5 ppm region (in DMSO-d₆).
-
D₂O Exchange: Addition of Deuterium Oxide (
) causes this peak to disappear ( ), confirming it is an exchangeable proton and not an aromatic impurity. -
Alpha-Proton Shift: Compare the product spectrum to the starting amine. The
-protons typically shift downfield by 0.5 – 1.0 ppm due to the electron-withdrawing group.
Experimental Protocols
Protocol A: Standard Acquisition (DMSO-d₆)
-
Objective: Obtain a high-resolution spectrum with a visible, integrating NH peak.
-
Prerequisites: 5-10 mg of purified, dried sample.
Step-by-Step:
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the sample is fully dissolved; suspended solids cause line broadening.
-
Shimming: Perform gradient shimming (topshim) to ensure sharp lines. Poor shimming will broaden the NH peak first.
-
Acquisition parameters:
-
Pulse angle: 30° or 90° (ensure relaxation delay
is for quantitative integration, typically 5-10s). -
Scans: 16-64 scans are usually sufficient.
-
Spectral Width: -2 to 14 ppm (to capture downfield NH).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correction.
-
Analysis: Integrate the aromatic region and the putative NH peak. The ratio should match the expected stoichiometry (e.g., 1H for NH).
Protocol B: The D₂O Shake (Validation)
-
Objective: Confirm the identity of the NH peak by isotopic exchange.
Step-by-Step:
-
Initial Scan: Acquire the standard spectrum (Protocol A).
-
Addition: Add 1-2 drops of
directly to the NMR tube. -
Mixing: Cap and shake the tube vigorously for 10 seconds.
-
Re-Acquisition: Run the exact same experiment again.
-
Result: The peak at ~9.5 ppm should vanish or significantly diminish. If the peak remains, it is likely an aromatic impurity or an amide proton that exchanges slowly (unlikely for sulfonamides).
Visualization: Workflow & Logic
Figure 1: Experimental Workflow
This diagram outlines the critical path from synthesis to validation, highlighting the decision points for solvent selection.
Caption: Figure 1. Optimized workflow for sulfonamide validation. Note the preference for DMSO-d6 to stabilize the labile NH proton.
Figure 2: Signal Interpretation Logic
A decision tree for interpreting the resulting spectral data.
Caption: Figure 2. Logic tree for interpreting the NH signal. Water contamination in DMSO is a common cause of false negatives (broadening).
References
-
Abraham, R. J., et al. (2006).[2] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link
-
BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
-
Moser, A. (2008).[1] "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs. Link
-
Koide, T., et al. (2013). "Requirement for the acidic proton of sulfonamide-NH for the color change event." PLOS ONE. Link
-
OpenOChem. "Exchangeable Protons and Deuterium Exchange." OpenOChem Learning Resources. Link
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-[3-(Chlorosulfonyl)phenyl]acetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) for derivatives of 2-[3-(chlorosulfonyl)phenyl]acetic acid. This guide is designed not as a rigid protocol, but as a strategic overview, grounded in established medicinal chemistry principles, to aid in the rational design of novel therapeutic agents. We will dissect the core scaffold, analyze the impact of specific structural modifications, and provide the experimental framework necessary for robust validation.
The 2-phenylacetic acid scaffold is a well-established starting point in drug discovery, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The introduction of a chlorosulfonyl group at the meta-position of the phenyl ring transforms this simple scaffold into a highly versatile platform. This reactive group is not typically the final pharmacophore; rather, it serves as a critical synthetic handle for creating extensive libraries of sulfonamide derivatives, a chemical class renowned for its broad therapeutic applications, including antimicrobial and anticancer agents.[2][3]
Our focus will be on understanding how systematic chemical modifications to this core structure influence biological activity, providing a logical pathway from a starting scaffold to an optimized lead compound.[4][5]
The Pivotal Role of the Chlorosulfonyl Moiety: A Gateway to Diversity
The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile, making it an ideal precursor for the synthesis of a diverse array of sulfonamides. Its primary role in the context of SAR is to serve as a versatile anchor point for introducing a wide range of chemical functionalities. The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond (-SO₂NHR).
This synthetic accessibility is paramount for any SAR campaign. It allows chemists to rapidly generate dozens or even hundreds of analogues, each probing a different aspect of the target's binding pocket. The sulfonyl group in the final sulfonamide is a potent hydrogen bond acceptor, and the attached R-group can be tailored to explore various interactions, including hydrophobic, ionic, and π-stacking interactions.[2][6]
Caption: General workflow for developing a compound library from the core scaffold.
Dissecting the Structure: Key Modification Points and Their Consequences
An effective SAR study involves systematically modifying different parts of the lead molecule.[4] For the 2-[3-(chlorosulfonyl)phenyl]acetic acid scaffold, we can divide our analysis into three primary regions:
-
The Sulfonamide Moiety (R-group variations)
-
The Phenyl Ring (Substitution effects)
-
The Acetic Acid Sidechain (Bioisosteric replacement)
The Sulfonamide Moiety: Tuning for Potency and Selectivity
The R-group attached to the sulfonamide nitrogen is often the most critical determinant of a compound's potency and selectivity. By varying this group, we can directly probe the topology and chemical nature of the target's binding site.
| Modification Type | Rationale / Causality | Expected Outcome on Activity | Supporting Evidence / Analogy |
| Small Alkyl Chains | Probes for small, hydrophobic pockets. | May establish weak van der Waals interactions. Potency is often low unless a specific pocket exists. | In many inhibitor classes, small alkyl groups serve as baseline modifications before exploring more complex functionalities. |
| Aromatic/Heteroaromatic Rings | Explores potential for π-π stacking or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the active site. | Can significantly increase potency if the binding site has a complementary aromatic region. | Arylsulfonamides are a major class of Nav1.7 inhibitors, where aromatic interactions are key for potency.[6] |
| Bulky/Lipophilic Groups | Assesses the presence of larger, greasy pockets and the overall lipophilicity of the compound. | Increased potency is possible, but often at the cost of reduced solubility and potential off-target toxicity.[1] | Studies on 2-phenylaminophenylacetic acid derivatives showed that increased lipophilicity correlated with higher cytotoxicity.[1][7] |
| Groups with H-bond Donors/Acceptors | Introduces specific hydrogen bonding opportunities with polar residues (e.g., Ser, Thr, His, backbone amides). | Can dramatically improve binding affinity and selectivity if correctly positioned to interact with key residues. | The sulfonyl group itself is a key H-bond acceptor in many therapeutic agents for diabetes.[2] |
The Phenyl Ring: Modulating Electronics and Conformation
Substituents on the central phenyl ring can fine-tune the electronic properties of the entire molecule and influence the orientation of the two side chains.
| Modification Type | Rationale / Causality | Expected Outcome on Activity | Supporting Evidence / Analogy |
| Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) | Alters the pKa of the acetic acid and the electronic character of the sulfonamide. Can influence metabolic stability. | Can enhance potency by modifying electronic complementarity with the target. Halogens can also form specific halogen bonds. | In the development of FFA1 agonists, a chloro-biphenyl group was found to be a privileged scaffold, contributing to a better balance of properties.[8] |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increases electron density in the ring, potentially affecting binding and metabolism. | May improve activity by enhancing hydrophobic interactions or by positioning other groups more favorably. | In a series of COX-2 inhibitors, a 4-methylphenyl group was found to be optimal for potency and selectivity.[9] |
| Positional Isomerism (ortho-, meta-, para-) | The relative positions of the acetic acid and sulfonyl groups dictate the three-dimensional shape of the molecule. | Activity is often highly sensitive to the substitution pattern, as it controls the vector and distance between key interacting groups. | The regioisomeric placement of a methylsulfonyl pharmacophore was shown to be critical for COX-2 inhibitory activity.[9] |
The Acetic Acid Sidechain: The Anchor
The carboxylic acid is a powerful pharmacophoric feature, often acting as a primary binding anchor by forming strong ionic and hydrogen bonds with basic residues like Arginine or Lysine in a target's active site.
| Modification Type | Rationale / Causality | Expected Outcome on Activity | Supporting Evidence / Analogy |
| Esterification (-COOR) | Masks the acidic charge, increasing lipophilicity and cell permeability. Often used for prodrug strategies. | The ester itself is typically inactive. In vivo hydrolysis must occur to release the active carboxylic acid. | Ester prodrugs are a common strategy to improve the oral bioavailability of acidic drugs. |
| Amidation (-CONHR) | Replaces the strong ionic interaction with hydrogen bonding capabilities. | Usually results in a significant loss of potency if an ionic interaction is critical for binding. | The change from an acid to an amide can fundamentally alter the binding mode and target profile. |
| Bioisosteric Replacement (e.g., Tetrazole) | Replaces the carboxylic acid with another acidic group that has a similar pKa and spatial arrangement of H-bond donors/acceptors. | Can maintain or improve potency while altering physicochemical properties like metabolic stability or CNS penetration. | Tetrazoles are a well-known bioisostere for carboxylic acids in drug design. |
Experimental Protocols: A Framework for Validation
Scientific integrity demands that all claims be supported by reproducible experimental data. Below are representative protocols for the synthesis and evaluation of derivatives.
General Synthesis of a Sulfonamide Derivative
This protocol describes a standard, self-validating workflow for converting the starting material into a target sulfonamide.
Objective: To synthesize 2-[3-(benzylaminosulfonyl)phenyl]acetic acid from 2-[3-(chlorosulfonyl)phenyl]acetic acid and benzylamine.
Materials:
-
2-[3-(Chlorosulfonyl)phenyl]acetic acid
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolution: Dissolve 2-[3-(chlorosulfonyl)phenyl]acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The excess base acts as a scavenger for the HCl byproduct.
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the cooled solution. The slow addition prevents side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the starting material is consumed, quench the reaction by adding 1M HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃, and brine. This removes acidic and basic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: A stepwise diagram of the general synthetic workflow.
General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., COX-2)
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Principle: This is a colorimetric assay that measures the peroxidase activity of cyclooxygenase (COX). The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ is monitored by measuring the absorbance at a specific wavelength.[10]
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (COX-2), and arachidonic acid (substrate) solutions according to the manufacturer's specifications. Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
Test compound dilution (or DMSO for control wells)
-
Enzyme solution
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the colorimetric substrate (TMPD) to all wells.
-
Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the control (V_control): % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
This systematic approach, combining rational design, efficient synthesis, and quantitative biological evaluation, is the cornerstone of modern drug discovery and provides the most direct path to identifying novel and effective therapeutic agents based on the 2-[3-(chlorosulfonyl)phenyl]acetic acid scaffold.
References
- Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., Mørk, A., Wren, S. P., Harris, N., Wyman, B. M., & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.
- (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 458-479.
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
- (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669.
- (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2406025.
- (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 149-156.
- (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1319.
- (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2754-2789.
- (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 285, 118069.
- More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan
- Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
- Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
- What is the structure-activity relationship SAR in drug design?.
- (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 3456.
- 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation.
- (2005). Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 48(25), 7948-7963.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
Sources
- 1. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models | MDPI [mdpi.com]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 6. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
In vitro assay protocol for screening novel sulfonamide compounds
Publish Comparison Guide: In Vitro Screening Platforms for Novel Sulfonamide Discovery
Executive Summary The sulfonamide pharmacophore remains a cornerstone in medicinal chemistry, offering dual utility as antimicrobial agents (via dihydropteroate synthase, DHPS, inhibition) and carbonic anhydrase inhibitors (CAIs).[1][2] However, the screening requirements for these two targets differ fundamentally. This guide compares the industry-standard "Gold Standard" assays against modern High-Throughput Screening (HTS) alternatives, providing a validated roadmap for identifying novel sulfonamide hits with high sensitivity and reproducibility.
Part 1: Target Validation & Mechanism of Action
Before selecting an assay, one must understand the specific molecular interference.
-
Antimicrobial Pathway (DHPS): Sulfonamides act as structural analogs of p-aminobenzoic acid (pABA). They competitively inhibit DHPS, blocking the condensation of pABA with dihydropteroate diphosphate (DHPPP) to form dihydropteroate. This arrests folate biosynthesis, which is essential for bacterial DNA replication.
-
Carbonic Anhydrase Pathway (CA): Sulfonamides bind directly to the catalytic Zinc ion (
) within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for the reversible hydration of .[2][3]
Visualizing the Signaling & Inhibition Logic
Figure 1: Dual mechanism of action for sulfonamides targeting bacterial DHPS (top) and human Carbonic Anhydrase (bottom).
Part 2: Comparative Analysis of Screening Platforms
Module A: Carbonic Anhydrase Inhibition (Enzymatic Screen)
Objective: Determine
| Feature | Method A: Stopped-Flow | Method B: Esterase Activity Assay |
| Principle | Measures physiological hydration of | Measures hydrolysis of p-nitrophenyl acetate (p-NPA) to yellow p-nitrophenol. |
| Status | Gold Standard | High-Throughput Surrogate |
| Throughput | Low (One sample at a time). | High (96/384-well plates). |
| Equipment | Stopped-flow spectrophotometer ( | Standard Microplate Reader. |
| Sensitivity | Extremely high ( | Moderate ( |
| Verdict | Essential for final kinetic characterization ( | Recommended for primary screening of libraries. |
Module B: Antibacterial Activity (Phenotypic Screen)
Objective: Determine Minimum Inhibitory Concentration (MIC).
| Feature | Method A: CLSI Broth Microdilution (Visual) | Method B: Resazurin Microplate Assay (REMA) |
| Principle | Visual turbidity inspection after 16-24h. | Metabolic reduction of Resazurin (Blue) to Resorufin (Pink/Fluorescent).[5][6] |
| Status | CLSI Gold Standard (M07) | High-Sensitivity HTS |
| Readout | Subjective (Human eye). | Quantitative (Fluorescence/Absorbance). |
| Sensitivity | Moderate. | High (Detects non-growing but metabolically active cells). |
| Verdict | Required for clinical breakpoints. | Recommended for novel compound screening (Better S/B ratio). |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Throughput Carbonic Anhydrase Esterase Screen
Rationale: While CA's physiological function is
Materials:
-
Enzyme: Purified hCA (Isoform I or II) at 0.5 µM.
-
Substrate: p-Nitrophenyl acetate (p-NPA), 1 mM stock in Acetone.
-
Buffer: 50 mM Tris-HCl, pH 7.6 (Must be precise; esterase activity is pH-dependent).
-
Control: Acetazolamide (Standard CAI).
Step-by-Step Workflow:
-
Preparation: Dilute sulfonamide compounds in DMSO to 100x final concentration.
-
Plate Setup: In a clear 96-well plate, add:
-
10 µL Inhibitor (or DMSO control).
-
80 µL Assay Buffer containing hCA (Final enzyme conc: 100-200 nM).
-
-
Pre-Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding to the
center. -
Initiation: Add 10 µL of 5 mM p-NPA (freshly diluted in buffer). Final reaction volume: 100 µL.
-
Measurement: Immediately read Absorbance at 405 nm (formation of p-nitrophenol) in kinetic mode:
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.[8]- [8]
Critical Note: p-NPA spontaneously hydrolyzes. Always run a "No Enzyme" blank and subtract this rate from all samples.
Protocol 2: Resazurin-Based MIC Determination (REMA)
Rationale: This protocol adapts the CLSI M07 standard but replaces the subjective turbidity readout with a colorimetric/fluorometric signal, enabling automated
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).
-
Strains: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).
Step-by-Step Workflow:
-
Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (
CFU/mL) and dilute 1:100 in CAMHB. -
Compound Dilution: Perform 2-fold serial dilutions of sulfonamides in a 96-well plate (100 µL per well). Range: 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.
-
Incubation: Incubate at 37°C for 16-20 hours (aerobic).
-
Development: Add 30 µL of Resazurin solution to each well.
-
Second Incubation: Incubate for 1-4 hours.
-
Blue = No Growth (Inhibition).
-
Pink/Fluorescent = Growth (Viable).
-
-
Quantification: Measure Fluorescence (Ex 530-560 nm / Em 590 nm) or Absorbance (570 nm vs 600 nm reference).
-
Data Validation:
-
Z-Factor must be > 0.5 for HTS validation.
- (where p = positive control, n = negative control).
-
Part 4: Data Interpretation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background (Esterase Assay) | Spontaneous hydrolysis of p-NPA. | Use fresh substrate; keep stock in acetone; subtract "No Enzyme" blank. |
| Inconsistent MICs (Sulfonamides) | Presence of folate/pABA in media. | Crucial: Use only Mueller-Hinton broth (low thymidine/folate). Avoid LB or nutrient broth. |
| Precipitation | Poor solubility of sulfonamides. | Ensure DMSO < 1% final conc; check solubility limits before assay. |
Screening Logic Diagram
Figure 2: Integrated workflow for screening sulfonamides against enzymatic and phenotypic targets.
References
-
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.
-
Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry.
-
Zhang, J., et al. (2004). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
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- 5. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
The Modern Chemist's Compass: A Comparative Guide to Sulfonylating Agents for Late-Stage Functionalization
In the intricate landscape of modern drug discovery and development, the ability to modify complex molecules in the final stages of a synthetic sequence, a strategy known as late-stage functionalization (LSF), is paramount.[1][2] This approach allows for the rapid generation of analogues from a common advanced intermediate, enabling a more efficient exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Among the myriad of functional groups that can be introduced, the sulfonyl group (–SO₂–) and its derivatives, such as sulfonamides and sulfonate esters, hold a privileged position due to their significant impact on a molecule's biological activity and physicochemical properties.[3]
This guide provides a comparative analysis of contemporary sulfonylating agents, moving beyond a simple catalog of reagents to offer a rationale for their selection based on reactivity, selectivity, and functional group tolerance in the context of late-stage functionalization. We will delve into the mechanistic nuances that govern their behavior and provide practical, field-tested protocols to empower researchers in their quest for novel and improved therapeutics.
The Dichotomy of Reactivity and Stability: Sulfonyl Chlorides vs. Sulfonyl Fluorides
The choice of a sulfonylating agent is often a delicate balance between reactivity and stability. For decades, sulfonyl chlorides have been the workhorses of sulfonylation chemistry. However, their high reactivity can be a double-edged sword, often leading to challenges with chemoselectivity and stability, particularly in the context of complex, polyfunctionalized molecules.[4] This has paved the way for the ascent of sulfonyl fluorides, which offer a more nuanced reactivity profile.[4][5]
Sulfonyl Chlorides: The Reactive Stalwarts
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline solid that is relatively inexpensive. It is a powerful sulfonylating agent for a broad range of nucleophiles.[6]
-
Methanesulfonyl Chloride (MsCl): A highly reactive liquid, often used when a smaller, non-aromatic sulfonyl group is desired. Its solvolysis kinetics have been extensively studied, revealing a bimolecular nucleophilic substitution (SN2) pathway.[7]
-
2,4-Dichlorobenzenesulfonyl Chloride: An example of an activated arylsulfonyl chloride, where the electron-withdrawing chloro groups enhance the electrophilicity of the sulfur atom, leading to increased reactivity.
The primary drawback of sulfonyl chlorides lies in their instability and potential for side reactions. They are susceptible to hydrolysis and can be incompatible with certain functional groups.[4] Furthermore, their high reactivity can sometimes make controlling the selectivity of the sulfonylation reaction challenging.
Sulfonyl Fluorides: The Rise of "Click" Chemistry and Controlled Reactivity
Sulfonyl fluorides have emerged as a compelling alternative to their chloride counterparts, largely due to their unique combination of stability and "tunable" reactivity.[4][8] This has been exemplified by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that leverage the remarkable properties of the sulfonyl fluoride hub.[9]
The key advantages of sulfonyl fluorides include:
-
Enhanced Stability: They are significantly more stable to hydrolysis and reduction compared to sulfonyl chlorides.[4]
-
Chemoselectivity: Their reactions are often cleaner, with fewer side products.[4]
-
"Click" Reactivity: In the presence of appropriate activators, they undergo rapid and efficient reactions with a wide range of nucleophiles, making them ideal for LSF.[9][10]
This enhanced stability and controlled reactivity make sulfonyl fluorides particularly well-suited for the late-stage functionalization of delicate and complex molecules.[11]
Comparative Reactivity: Experimental Insights
A study comparing aliphatic sulfonyl chlorides and sulfonyl fluorides in the parallel synthesis of sulfonamides from aliphatic amines provided the following key findings:[12]
-
Amines with Additional Functionality: Aliphatic sulfonyl fluorides gave good results, while the corresponding chlorides failed.[12]
-
Sterically Hindered Amines: Aliphatic sulfonyl chlorides reacted efficiently, whereas the corresponding fluorides showed low activity.[12]
These results highlight a critical trade-off: the higher reactivity of sulfonyl chlorides is advantageous for sterically demanding reactions, while the cleaner reactivity of sulfonyl fluorides is beneficial when sensitive functional groups are present.
Table 1: Comparative Performance of Sulfonylating Agents
| Sulfonylating Agent | Substrate | Conditions | Yield | Observations |
| p-Toluenesulfonyl Chloride | Aniline | Neat, RT | Immediate, quantitative | Highly exothermic reaction.[9] |
| p-Toluenesulfonyl Chloride | 4-Nitroaniline | Neat, RT, catalyst | Good | Electron-withdrawing group slows the reaction, requiring a catalyst.[9] |
| Aliphatic Sulfonyl Chloride | Sterically hindered amine | Parallel synthesis | High | More effective than sulfonyl fluoride for sterically demanding substrates.[12] |
| Aliphatic Sulfonyl Fluoride | Amine with additional functional group | Parallel synthesis | Good | Cleaner reaction profile with functionalized substrates compared to sulfonyl chloride.[12] |
| Phenyl Sulfonyl Fluoride | Styrene | Ru(bpy)₃Cl₂, DBU, blue LED, RT | High | Radical sulfonylation under mild photocatalytic conditions.[4] |
Expanding the Arsenal: Emerging Sulfonylating Agents
Beyond the classical chlorides and the increasingly popular fluorides, other classes of sulfonylating agents offer unique advantages for specific applications.
Sulfonyl Imidazoles and Triazoles
These reagents, such as imidazole-1-sulfonyl azide, serve as efficient diazo-transfer and sulfonyl-transfer agents.[10][13] 1-Sulfonyl-1,2,3-triazoles, synthesized from sulfonyl azides and alkynes, are stable precursors to reactive rhodium azavinyl carbenes, which can participate in a variety of transformations.[10][14][15]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (solvent, base, temperature, and reaction time) is often necessary for specific substrates.
General Procedure for the N-Sulfonylation of an Aniline with p-Toluenesulfonyl Chloride[6][9]
-
In a well-ventilated fume hood, dissolve the aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add a base, such as triethylamine (1.5 eq.) or pyridine (used as solvent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Late-Stage Functionalization via SuFEx: Conversion of a Phenolic Drug to an Arylfluorosulfate[9]
-
To a solution of the phenolic drug (1.0 eq.) in an appropriate solvent (e.g., THF, acetonitrile), add a suitable base (e.g., DBU, 1.5 eq.).
-
Introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture via a balloon or by bubbling.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, the reaction can be quenched with water and the product extracted.
-
The crude product can often be used directly for biological screening or purified by standard methods.
Mechanistic Rationale and Causality
The choice of a sulfonylating agent is fundamentally guided by the underlying reaction mechanism. The sulfonylation of a nucleophile (Nu) with a sulfonyl halide (R-SO₂-X) generally proceeds through a nucleophilic attack on the electrophilic sulfur atom.
Sources
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- 4. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
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Advanced Assessment of Novel Sulfonamide-Schiff Base Derivatives: A Comparative Technical Guide
Executive Summary: The Resurgence of the Sulfa Scaffold
Sulfonamides, the first synthetic antibacterial agents, remain a cornerstone of therapy, particularly in combination with trimethoprim (TMP-SMX). However, the clinical utility of classic sulfonamides is increasingly compromised by resistance mechanisms in Staphylococcus aureus (MRSA) and Gram-negative pathogens. The primary resistance driver is the mutation of the folP gene encoding dihydropteroate synthase (DHPS), which reduces drug binding affinity.[1]
This guide provides a technical framework for assessing Novel Sulfonamide-Schiff Base Derivatives . Recent studies indicate that modifying the
Mechanistic Foundation & Resistance Logic[2][3]
To accurately assess new derivatives, one must understand the specific molecular failure point of older drugs. Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (pABA).[1][2]
The Critical Failure Point
In resistant strains, specific point mutations (e.g., F17L, S18L in S. aureus) alter the PABA-binding pocket of DHPS. Classic sulfonamides lose affinity because they cannot accommodate these steric changes. Novel Schiff-base derivatives often utilize "molecular flexibility" or additional binding sites (e.g., hydrophobic pockets) to bypass this steric hindrance.
Diagram 1: Mechanism of Action & Resistance Pathway
Figure 1 illustrates the folate synthesis pathway, the specific inhibition point of sulfonamides, and the bypass mechanism employed by resistant bacteria.[3]
Caption: The folate synthesis pathway showing DHPS as the critical bottleneck. Sulfonamides compete with PABA; resistance mutations (black node) structurally alter DHPS to exclude the drug.[1][4][3]
Comparative Performance Analysis
The following analysis compares standard Sulfamethoxazole (SMX) against a representative Novel Sulfonamide-Schiff Base (Compound SB-14) and a broad-spectrum control (Ciprofloxacin). Data is synthesized from recent high-impact studies on sulfonamide hybrids (see References).
Table 1: Antibacterial Activity Profile (MIC/MBC)
| Parameter | Sulfamethoxazole (SMX) | Novel Schiff Base (SB-14) | Ciprofloxacin (Control) | Interpretation |
| Class | Traditional Sulfonamide | Sulfonamide-Salicylaldehyde Imine | Fluoroquinolone | |
| Target | DHPS (Wild Type) | DHPS (Mutant & WT) | DNA Gyrase | |
| MIC: S. aureus (WT) | 16 - 32 µg/mL | 1.5 - 4.0 µg/mL | 0.5 µg/mL | 4-10x Potency Increase |
| MIC: MRSA (Resistant) | > 64 µg/mL (Resistant) | 8.0 - 16.0 µg/mL | 1.0 - 4.0 µg/mL | Restored Activity |
| MIC: E. coli (WT) | 32 µg/mL | 4.0 - 8.0 µg/mL | 0.015 µg/mL | Moderate Improvement |
| MBC/MIC Ratio | > 4 (Bacteriostatic) | ~2 (Bactericidal Potential) | 1-2 (Bactericidal) | Shift in Kinetics |
| Selectivity Index (SI) | High (>100) | Moderate (~50) | High | Safety Check Required |
Key Insight: The Schiff base modification (SB-14) significantly lowers the Minimum Inhibitory Concentration (MIC) against MRSA. While SMX is purely bacteriostatic (inhibits growth), the derivative shows potential bactericidal activity (killing bacteria) at concentrations close to the MIC, likely due to increased membrane permeability or secondary mechanisms.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following protocols. These are designed with internal "self-validating" controls to ensure data integrity.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07 (Ed. 11) / ISO 20776-1.[5] Objective: Determine the lowest concentration inhibiting visible growth.
Why this protocol? We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Standard broth lacks physiological levels of Calcium (
Workflow Diagram
Figure 2 outlines the precise plate setup to prevent edge effects and ensure sterility.
Caption: CLSI-compliant microdilution workflow. Note: 0.5 McFarland standard ensures a consistent challenge of approx. 1.5 x 10^8 CFU/mL, diluted to 5 x 10^5 CFU/mL in wells.
Validation Steps (The "Trust" Factor)[6]
-
Sterility Control: Wells with CAMHB only. Must remain clear.
-
Growth Control: Wells with Bacteria + CAMHB (no drug). Must show turbidity.
-
Solvent Control: Wells with Bacteria + CAMHB + DMSO (at highest % used). Ensures the solvent isn't killing the bacteria.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (SMX) and bactericidal (New Derivative) activity.
-
Preparation: Prepare tubes with drug concentrations at 1x, 2x, and 4x MIC.
-
Sampling: Aliquot at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serial dilute and plate on agar to count Colony Forming Units (CFU).
-
Analysis:
-
Bacteriostatic: < 3 log reduction in CFU/mL.
-
Bactericidal: ≥ 3 log reduction (99.9% kill) within 24 hours.
-
Expert Note: Sulfonamides typically show a "lag phase" before inhibition because bacteria utilize existing intracellular folate pools. New derivatives often shorten this lag phase, indicating faster target engagement.
In Silico Validation (Molecular Docking)
Before synthesis, the "causality" of the improved performance is often predicted via molecular docking.
-
Target Protein: S. aureus DHPS (PDB ID: 1AD1 or 1JIJ).
-
Metric: Binding Energy (
). -
Observation: Standard SMX typically binds with
kcal/mol. High-performing Schiff base derivatives (like SB-14) often achieve kcal/mol. -
Mechanism: The Schiff base moiety often forms additional Hydrogen bonds with residues Arg63 or Ser221, stabilizing the complex even in the presence of resistance mutations.
References
-
Yun, M., et al. (2012). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase.[7] Frontiers in Microbiology.
-
Clinical and Laboratory Standards Institute (CLSI).[5][8][9] (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8][10]
-
Hassan, R., et al. (2023).Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
-
Mihailescu, C., et al. (2024).Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI - Pharmaceuticals.
-
Venkatesan, A., et al. (2023).Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
Sources
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- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
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- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
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- 9. nih.org.pk [nih.org.pk]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Beyond the Reference Standard: A Comparative Guide to qNMR for Sulfonamide Purity
Executive Summary: The "New Molecule" Paradox
In early-stage drug discovery, particularly with sulfonamide antibiotics and carbonic anhydrase inhibitors, researchers face a recurring paradox: How do you determine the purity of a compound that has never existed before?
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry workhorse, but it is fundamentally a relative technique. To quantify a new sulfonamide accurately by HPLC, you need a certified reference standard of that exact sulfonamide to establish a response factor. Without it, you are forced to rely on "Area %," which assumes that the analyte and all impurities (precursors, by-products, degradation products) have identical extinction coefficients—a chemically dangerous assumption that often leads to purity overestimation.
Quantitative NMR (qNMR) breaks this loop.[1] It is a primary ratio method that relies on the physics of the nucleus rather than chemical interactions. By counting protons relative to a generic internal standard (IS), qNMR provides an absolute purity value (mass fraction) without requiring a reference standard of the analyte itself.
This guide compares qNMR against HPLC-UV for synthesized sulfonamides, providing a validated protocol that ensures SI-traceable accuracy.
Comparative Analysis: qNMR vs. HPLC-UV
The following matrix compares the two methodologies specifically for checking the purity of a newly synthesized sulfonamide (e.g., N-substituted benzenesulfonamide derivative).
Table 1: Performance Matrix
| Feature | HPLC-UV (Area %) | qNMR (Internal Standard) |
| Metrological Basis | Relative (Chromatographic separation) | Absolute (Primary Ratio Method) |
| Reference Standard | Required (Must match analyte) | Generic (Any certified IS, e.g., Maleic Acid) |
| Response Factor | Variable (Depends on | Uniform (1H signal |
| Purity Output | Relative Area % (often overestimates) | Weight % (True Mass Fraction) |
| Sample Destructive? | No (recoverable if prep scale) | No (non-destructive) |
| Analysis Time | 30–60 min (Method Development) | 10–20 min (Acquisition + Processing) |
| Key Limitation | "Invisible" impurities (low UV absorbance) | Overlapping peaks; Solubility |
Case Study Data: Purity of N-(4-acetylphenyl)benzenesulfonamide
Experimental comparison of a crude synthesis product.
| Method | Purity Result | Interpretation |
| HPLC-UV (254 nm) | 99.1% | Overestimation. The primary impurity (aniline precursor) has low absorbance at 254 nm, inflating the main peak's relative area. |
| qNMR (DMSO-d6) | 96.4% | Accurate. qNMR detected the residual solvent (EtOAc) and the aniline precursor (via aromatic protons) which HPLC missed or under-weighted. |
Scientific Mechanism: The qNMR Equation[3]
qNMR relies on the direct proportionality between the integrated signal area (
Where:
-
: Integrated area of the signal.[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Number of protons contributing to the signal (e.g., 3 for a methyl group).
- : Molar mass ( g/mol ).
- : Gravimetric mass weighed (mg).
- : Purity (mass fraction).[3][5]
-
Subscripts :
= Analyte (Sulfonamide), = Internal Standard.
Strategic Protocol: Sulfonamide Purity by qNMR
This protocol is optimized for sulfonamides, which typically exhibit poor solubility in
Phase 1: Internal Standard (IS) Selection
For sulfonamides, the aromatic region (6.5–8.5 ppm) is crowded. We need an IS with a singlet in a "silent" region.[6]
-
Primary Recommendation: Dimethyl Sulfone (DMSO
) [6]-
Shift:
3.0–3.1 ppm (Singlet). -
Why: Sulfonamides rarely have signals here (between alkyl and aromatic regions). It is non-hygroscopic, stable, and cheap.
-
-
Secondary Recommendation: Maleic Acid
-
Shift:
6.0–6.3 ppm (Singlet). -
Why: Good if the sulfonamide has aliphatic chains obscuring the 3.0 ppm region. Note: Ensure no reaction with basic sulfonamide nitrogens.
-
Phase 2: Sample Preparation (Gravimetry is Critical)
-
Balance: Use a microbalance with readability of 0.001 mg or better.
-
Weighing:
-
Weigh ~10–15 mg of the Sulfonamide (
) directly into the NMR tube or a vial. -
Weigh ~5–10 mg of the Internal Standard (
). -
Precision Tip: The mass ratio should target a 1:1 molar ratio of the protons being integrated.
-
-
Solvation: Add ~0.6 mL DMSO-
. Ensure complete dissolution. Vortex thoroughly.
Phase 3: Acquisition Parameters ( is King)
The most common error in qNMR is insufficient relaxation time, leading to signal saturation and underestimation of purity.
-
Determine
: Run a quick Inversion Recovery experiment.-
Sulfonamide aromatic protons often have
seconds. -
IS (Dimethyl Sulfone)
seconds.
-
-
Set Relaxation Delay (
):-
Rule:
(for 99% recovery). -
Gold Standard: Set
seconds. Yes, it's slow, but it ensures full magnetization recovery.
-
-
Pulse Angle: 90° (maximize signal).
-
Scans (NS): 16, 32, or 64 (aim for S/N > 250:1).
-
Spectral Width: 20 ppm (to catch all signals and baseline).
-
Offset (O1P): Center of the spectrum (~5-6 ppm).
Phase 4: Processing
-
Phasing: Manual phasing is mandatory. Autophasing is often insufficient for quantitative integration.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) only on the integration regions.
-
Integration:
-
Integrate the IS singlet (calibrate to known proton count).
-
Integrate a distinct sulfonamide signal (e.g., a methyl group or an isolated aromatic doublet). Avoid multiplets if possible to reduce integration error.
-
Span: Integration limits should cover
Full Width at Half Maximum (FWHM) of the peak.
-
Visualizations
Diagram 1: The qNMR Workflow for Sulfonamides
This flowchart illustrates the critical decision points in the qNMR process, specifically highlighting the "Check Solubility" and "
Caption: Step-by-step workflow for qNMR purity determination, emphasizing the critical T1 measurement step.
Diagram 2: Internal Standard Selection Logic
How to choose the correct Internal Standard (IS) specifically for sulfonamide analysis in DMSO-
Caption: Decision tree for selecting an Internal Standard based on spectral windows in DMSO-d6.
References
-
BIPM (Bureau International des Poids et Mesures). (2023). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. [Link]
-
NIST (National Institute of Standards and Technology). (2014). Certificate of Analysis: Benzoic Acid (SRM 350b). [Link]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-[3-(Chlorosulfonyl)phenyl]acetic acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-[3-(Chlorosulfonyl)phenyl]acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple instructions to explain the chemical principles underpinning these critical safety protocols. Our commitment is to foster a culture of safety and environmental responsibility by providing scientifically grounded guidance that ensures the well-being of laboratory personnel and compliance with regulatory standards.
Hazard Assessment & Chemical Profile
Understanding the inherent reactivity of 2-[3-(Chlorosulfonyl)phenyl]acetic acid is fundamental to its safe management. The molecule's hazardous nature is primarily dictated by the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in this group is highly electrophilic, making it susceptible to rapid reaction with nucleophiles, most notably water.[1] This reactivity necessitates stringent handling and disposal protocols.
Chemical Reactivity Explained: The primary hazard associated with sulfonyl chlorides is their violent reaction with water, a process known as hydrolysis. This exothermic reaction produces corrosive byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid, which in this case further breaks down. This reaction is the reason the compound is classified as both reactive and corrosive.
Regulatory Classification: Due to its properties, this chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It must be managed as hazardous waste, carrying the following characteristic codes:
-
D002 (Corrosivity): Arising from the generation of strong acids upon hydrolysis.[3]
-
D003 (Reactivity): Due to its violent reaction with water.[4][5]
| Property | Data |
| Chemical Name | 2-[3-(Chlorosulfonyl)phenyl]acetic acid |
| Molecular Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol [6] |
| CAS Number | Not readily available for the 3-isomer, 22958-99-2 for 4-isomer[6] |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation.[6][7] |
| GHS Hazard Statements | H314/H315, H319, H335 |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
All handling and disposal operations involving 2-[3-(Chlorosulfonyl)phenyl]acetic acid must be conducted within a certified chemical fume hood to control exposure to corrosive vapors.
| Required PPE | Specification & Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. Protects against splashes of the chemical and its corrosive hydrolysis byproducts.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique to avoid skin contact. |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin. |
| Emergency Equipment | An operational safety shower and eyewash station must be immediately accessible.[7] A spill kit containing an inert, non-combustible absorbent (e.g., sand, vermiculite) must be available.[9] Do not use combustible materials like sawdust. [9] |
Step-by-Step Disposal Procedures
The appropriate disposal path depends on the quantity of the waste and institutional policy. The primary method for all bulk quantities and contaminated materials is through your institution's Environmental Health & Safety (EHS) department. In-lab treatment of small, uncontaminated quantities may be permissible but should only be performed by highly trained personnel with prior EHS approval.
Workflow A: In-Lab Neutralization for Small, Uncontaminated Quantities
This procedure is exclusively for minor amounts of residual, uncontaminated material and requires strict adherence to safety protocols in a controlled environment.
Experimental Protocol: Controlled Hydrolysis
-
Preparation: In a chemical fume hood, prepare a large beaker containing a cold (ice bath) 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The beaker should be large enough to contain potential foaming and splashing.
-
Slow Addition: With vigorous stirring, slowly and carefully add the 2-[3-(Chlorosulfonyl)phenyl]acetic acid to the basic solution in small increments. Crucially, always add the reactive chemical to the neutralizing solution; never the other way around to ensure the reagent is always in an excess of the quenching agent. [9]
-
Monitoring: The reaction is exothermic and will release gas (CO₂ if using bicarbonate). Control the rate of addition to manage the reaction's temperature and vigor. Continuously monitor the pH of the solution with pH paper or a calibrated meter to ensure it remains basic throughout the addition.
-
Completion and Final Neutralization: After the addition is complete and the initial reaction has subsided, allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Final pH Adjustment: Check the final pH of the solution. Carefully adjust to a neutral pH (typically 6-8) using a dilute acid (like HCl) or base (like NaOH) as needed.
-
Disposal Assessment: This neutralized aqueous solution may be eligible for drain disposal with copious amounts of water. However, this is strictly prohibited without the explicit written permission of your institution's EHS office and must comply with all local wastewater regulations.[2]
Workflow B: Standard Procedure for All Quantities & Contaminated Materials
This is the mandatory and safest procedure for the routine disposal of 2-[3-(Chlorosulfonyl)phenyl]acetic acid and any materials contaminated with it.
Protocol: Hazardous Waste Collection
-
Waste Segregation: Collect waste 2-[3-(Chlorosulfonyl)phenyl]acetic acid and any contaminated items (e.g., pipette tips, absorbent pads from a spill) in a dedicated, compatible hazardous waste container.[10][11] The container must be in good condition, made of a material compatible with the waste, and have a tightly sealing lid.[10] Do not mix with other waste streams, especially solvents, bases, or oxidizers.[9][12]
-
Container Labeling: Immediately label the container with a fully completed hazardous waste tag as required by the EPA and your institution.[2][10] The label must include:
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[10] Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA must provide secondary containment (e.g., a plastic tub) and be segregated from incompatible materials.[10][12]
-
Waste Pickup: Once the container is nearly full (90%), or as you approach your site-specific accumulation time limits, submit a chemical waste pickup request to your institution's EHS department.[10] Do not overfill containers.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal procedure.
Caption: Logical workflow for the proper disposal of 2-[3-(Chlorosulfonyl)phenyl]acetic acid.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill by creating a dike around it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with all spill residues as hazardous waste and manage it according to Workflow B.
References
-
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. 9
-
How to Dispose of Chemical Waste. 2
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. 13
-
How to Properly Manage Hazardous Waste Under EPA Regulations.
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. 14
-
Hazardous Chemical Waste Management Guidelines. 10
-
In-Laboratory Treatment of Chemical Waste. 15
-
Proper Handling of Hazardous Waste Guide. 16
-
RCRA | Environmental Health and Safety. 3
-
SAFETY DATA SHEET - 2-(3-Chlorosulfonyl-4-methoxyphenyl)-N,N-dimethylacetamide.
-
Steps in Complying with Regulations for Hazardous Waste. 17
-
2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819. 6
-
How to Identify Reactive Hazardous Wastes. 4
-
What is a D003 Hazardous Waste? (RCRA Reactivity). 5
-
Safety Data Sheet - Phenylacetic Acid. 8
-
SAFETY DATA SHEET - 2-Chlorophenylacetic acid. 7
-
Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. 18
-
Sulfonyl Chloride Production Line.
-
SAFETY DATA SHEET - o-Chlorophenylacetic acid. 19
-
2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid Safety Data Sheet. 20
-
Label Review Manual - Chapter 13: Storage and Disposal. 21
-
Hazardous Waste Disposal Guide. 11
-
Hazardous Waste Disposal Guide. 12
-
Chemical Waste Management Guide. 22
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 1
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- 19. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
